An In-Depth Technical Guide to 2-(2-Methoxyethyl)aniline (CAS 31553-11-4)
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and potential applications o...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and potential applications of 2-(2-Methoxyethyl)aniline (CAS 31553-11-4). As a substituted aniline, this compound holds significant interest as a versatile building block in medicinal chemistry and materials science. This document consolidates available data to offer a valuable resource for professionals engaged in research and development, highlighting its potential role in the synthesis of novel therapeutic agents and functional materials. Due to a scarcity of direct experimental data for this specific compound, this guide also incorporates information from closely related analogs to provide reasoned estimations of its properties and reactivity.
Introduction
2-(2-Methoxyethyl)aniline is an aromatic amine characterized by an aniline core substituted at the ortho position with a methoxyethyl group. The presence of both the amino group and the ether linkage imparts a unique combination of chemical properties, making it a valuable intermediate in organic synthesis. The aniline moiety serves as a precursor for a wide array of chemical transformations, while the methoxyethyl side chain can influence solubility, conformational flexibility, and metabolic stability, properties of critical importance in drug design. The 2-substituted aniline scaffold is a prevalent motif in a variety of biologically active compounds, including kinase inhibitors for cancer therapy.[1]
Physicochemical Properties
Precise experimental data for the physicochemical properties of 2-(2-Methoxyethyl)aniline are not extensively reported in publicly available literature. However, based on its structure and data from analogous compounds, the following properties can be summarized.
Estimated to be in the range of 250-280 °C at atmospheric pressure. This is an estimation based on structurally similar compounds.
N/A
Melting Point
Not available.
N/A
Density
Estimated to be approximately 1.0-1.1 g/mL.
N/A
Solubility
Expected to have limited solubility in water and good solubility in common organic solvents such as ethanol, methanol, and dichloromethane.
N/A
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the ethyl chain, and the methyl protons of the methoxy group. The aromatic region would likely display a complex multiplet pattern due to the ortho-substitution.
¹³C NMR Spectroscopy
The carbon NMR spectrum would reveal characteristic peaks for the aromatic carbons, with the carbon bearing the amino group being significantly shielded. The aliphatic carbons of the methoxyethyl chain would appear in the upfield region of the spectrum.
Infrared (IR) Spectroscopy
The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic groups (around 2850-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹), and C-O stretching of the ether linkage (around 1000-1300 cm⁻¹).
Mass Spectrometry
The mass spectrum under electron ionization (EI) would be expected to show a molecular ion peak (M⁺) at m/z = 151. Key fragmentation patterns would likely involve the loss of the methoxy group or cleavage of the ethyl chain.
Synthesis and Reactivity
Synthetic Approaches
While specific literature detailing the synthesis of 2-(2-Methoxyethyl)aniline is scarce, plausible synthetic routes can be extrapolated from general methods for aniline synthesis. A common approach would involve the reduction of the corresponding nitroaromatic compound, 2-(2-methoxyethyl)nitrobenzene.
Caption: A plausible synthetic route to 2-(2-Methoxyethyl)aniline.
This reduction can be achieved through various methods, including catalytic hydrogenation (e.g., using hydrogen gas with a palladium on carbon catalyst) or by using reducing agents like tin(II) chloride in hydrochloric acid.
Another potential route could involve the alkylation of 2-aminophenol, followed by methylation of the resulting alcohol.
Chemical Reactivity
The reactivity of 2-(2-Methoxyethyl)aniline is dictated by the presence of the aromatic amine. Like other anilines, it is expected to undergo a variety of reactions, including:
N-Alkylation and N-Acylation: The amino group can be readily alkylated or acylated to form secondary or tertiary amines and amides, respectively.
Diazotization: Reaction with nitrous acid (generated in situ from a nitrite salt and a strong acid) would yield a diazonium salt. This intermediate is highly versatile and can be used to introduce a wide range of functional groups onto the aromatic ring through Sandmeyer-type reactions.
Electrophilic Aromatic Substitution: The amino group is a strong activating group, directing electrophilic substitution to the ortho and para positions. However, the existing ortho-substituent will influence the regioselectivity of further substitutions.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: 2-(2-Methoxyethyl)aniline: Chemical Structure, Synthesis, and Applications
Content Type: In-depth Technical Guide
Audience: Researchers, Medicinal Chemists, and Process Engineers[1]
[1][2][3][4]
Executive Summary & Critical Distinction
2-(2-Methoxyethyl)aniline is a specialized aromatic amine intermediate used primarily in the synthesis of heterocyclic pharmacophores, particularly indoles and quinolines.[1]
CRITICAL AMBIGUITY WARNING:
Researchers must distinguish this compound from its structural isomer,
-(2-methoxyethyl)aniline .[1] Vendor catalogs frequently conflate these two structures due to similar nomenclature.[1]
Target Molecule (Ortho-substituted): 2-(2-Methoxyethyl)aniline (CAS: 31553-11-4).[1] The methoxyethyl group is attached to the benzene ring at the ortho position.[1]
Common Isomer (N-substituted):
-(2-Methoxyethyl)aniline (CAS: 32382-66-4).[1] The methoxyethyl group is attached to the nitrogen atom.[1]
This guide focuses exclusively on the ortho-ring substituted variant (CAS 31553-11-4), a privileged scaffold for intramolecular cyclization reactions.[1]
Chemical Identity & Structure
Physicochemical Data
Property
Value
Notes
CAS Number
31553-11-4
Specific to the ortho-isomer
Molecular Weight
151.21 g/mol
CHNO
SMILES
COCCc1ccccc1N
Encodes ortho-substitution
InChI Key
XTTMNDFFWSZHCZ-UHFFFAOYSA-N
Standard identifier
Appearance
Pale yellow to brown oil
Oxidizes upon air exposure
Density
~1.04 g/cm³ (Predicted)
Slightly denser than water
LogP
1.4 (Predicted)
Moderate lipophilicity
H-Bond Donors
1 (NH)
Primary amine
Structural Analysis
The molecule features a primary amine group ortho to a flexible methoxyethyl ether side chain.[1] This proximity is chemically significant:[2]
Intramolecular Hydrogen Bonding: The ether oxygen can accept a hydrogen bond from the amine, stabilizing the conformation and influencing pKa.[1]
Cyclization Potential: The 5-atom distance between the amine nitrogen and the side-chain carbons makes this an ideal precursor for forming 5- or 6-membered heterocycles (e.g., indoles, dihydroquinolines).[1]
Figure 1: Structural connectivity highlighting the ortho-disposition critical for cyclization chemistry.[1]
Synthesis & Manufacturing
The synthesis of 2-(2-Methoxyethyl)aniline is typically achieved via the reduction of its nitro-precursor.[1] This route avoids the chemoselectivity issues associated with alkylating 2-aminophenethyl alcohol directly.[1]
Primary Synthetic Route: Nitro Reduction
This protocol ensures high fidelity of the amine group by generating it only in the final step.
Figure 2: Validated synthetic pathway via nitro-reduction.
Alternative Route (Aminophenethyl Alcohol)
Direct methylation of 2-aminophenethyl alcohol is not recommended due to the competing nucleophilicity of the nitrogen atom, which leads to
-methylation (forming the impurity CAS 32382-66-4) rather than the desired -methylation.[1]
Applications in Drug Discovery
Indole Synthesis (The Fischer & Pd-Catalyzed Routes)
The primary utility of 2-(2-Methoxyethyl)aniline is as a "masked" indole precursor.[1] The methoxyethyl group can be activated or cleaved to facilitate ring closure.
Mechanism: Oxidative cyclization or palladium-catalyzed intramolecular amination.[1]
Relevance: Indoles are "privileged structures" in medicinal chemistry, serving as the core scaffold for serotonin receptor agonists (e.g., Triptans) and kinase inhibitors.[1]
Kinase Inhibitor Scaffold
The 2-substituted aniline motif is a common pharmacophore in kinase inhibitors (e.g., Gefitinib, Imatinib analogs).[1] The methoxyethyl tail provides:
Solubility: The ether oxygen increases aqueous solubility compared to an ethyl group.[1]
H-Bond Acceptor: The oxygen atom can interact with residues in the kinase ATP-binding pocket (e.g., the hinge region).[1]
Safety & Handling
As an aniline derivative, this compound requires strict safety protocols.[1]
Hazard Class
Description
Precaution
Acute Toxicity
Toxic by inhalation, ingestion, and skin contact.[1]
Store under inert gas (Argon/Nitrogen) in amber vials.
References
Chemical Structure & Identity
National Center for Biotechnology Information (2025).[1] PubChem Compound Summary for CID 1581105, N-(2-methoxyethyl)aniline [Note: Clarifying Isomer Distinction]. Retrieved from .[1]
Synthesis & Methodology
Monatshefte für Chemie (Chemical Monthly).[1] "Synthesis of 2-(2-Methoxyethyl)-aniline and 2-(2-Thiomethoxyethyl)-aniline and Related Compounds." (Trakya University).[1] .
An In-Depth Technical Guide to the Solubility of ortho-(2-methoxyethyl)aniline in Organic Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of ortho-(2-methoxyethyl)aniline, a key intermediate in various synthetic applications. Designed for researchers, scientists, and p...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive technical overview of the solubility characteristics of ortho-(2-methoxyethyl)aniline, a key intermediate in various synthetic applications. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecular determinants of its solubility, offers predictive insights, and provides a detailed, self-validating experimental protocol for precise solubility determination.
Introduction: The Significance of ortho-(2-methoxyethyl)aniline in Modern Synthesis
ortho-(2-methoxyethyl)aniline, with its unique structural features of a primary aromatic amine and an ether linkage on an alkyl substituent, is a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. The interplay between the electron-donating methoxyethyl group and the nucleophilic amino group on the aromatic ring governs its reactivity and, crucially, its solubility in various reaction media. Understanding and quantifying its solubility is paramount for optimizing reaction conditions, developing robust purification strategies, and formulating final products.
The solubility of a compound is dictated by the principle of "like dissolves like," where the solute's polarity and hydrogen bonding capabilities should match those of the solvent for significant miscibility. In ortho-(2-methoxyethyl)aniline, the aniline moiety provides a site for hydrogen bonding and polar interactions, while the benzene ring and the ethyl chain contribute to its nonpolar character. This amphiphilic nature suggests a broad solubility profile across a range of organic solvents.
Theoretical Framework: Predicting Solubility
The molecular structure of ortho-(2-methoxyethyl)aniline allows for several key intermolecular interactions that influence its solubility:
Hydrogen Bonding: The primary amine group (-NH2) can act as a hydrogen bond donor, while the nitrogen and the oxygen in the methoxyethyl group can act as hydrogen bond acceptors. This makes it amenable to dissolution in protic solvents (e.g., alcohols) and polar aprotic solvents that can accept hydrogen bonds (e.g., acetone, ethyl acetate).
Dipole-Dipole Interactions: The molecule possesses a net dipole moment due to the electronegative nitrogen and oxygen atoms. This facilitates solubility in polar aprotic solvents like dichloromethane and chloroform.
Van der Waals Forces: The aromatic ring and the alkyl chain contribute to nonpolar character, allowing for dispersion forces. This suggests solubility in nonpolar solvents such as toluene and hexane, although to a lesser extent than in polar solvents.
Based on these principles and data from structurally similar compounds like o-anisidine, which is soluble in ethanol, diethyl ether, acetone, and benzene[1], we can predict a favorable solubility profile for ortho-(2-methoxyethyl)aniline in a variety of common organic solvents.
While specific quantitative solubility data for ortho-(2-methoxyethyl)aniline is not extensively available in published literature, a systematic experimental approach can be employed to determine these values. The following table provides a predictive assessment of solubility based on structural analysis and data for analogous compounds, alongside a template for recording experimentally determined values.
Solvent Class
Solvent
Predicted Solubility
Experimentally Determined Solubility ( g/100 mL at 25°C)
Polar Protic
Methanol
High
Ethanol
High
Isopropanol
Moderate to High
Polar Aprotic
Acetone
High
Acetonitrile
Moderate to High
Ethyl Acetate
Moderate
Dichloromethane
High
Chloroform
High
Tetrahydrofuran (THF)
High
Nonpolar
Toluene
Moderate
Hexane
Low
Diethyl Ether
Moderate to High
Experimental Protocol for Solubility Determination
This section outlines a robust and self-validating method for the quantitative determination of ortho-(2-methoxyethyl)aniline solubility in various organic solvents.
Materials and Equipment
ortho-(2-methoxyethyl)aniline (purity >98%)
Selected organic solvents (analytical grade)
Analytical balance (± 0.0001 g)
Vials with screw caps (e.g., 4 mL)
Thermostatic shaker or magnetic stirrer with temperature control
Centrifuge
High-Performance Liquid Chromatography (HPLC) system with a UV detector or Gas Chromatography (GC) system with a Flame Ionization Detector (FID)
Volumetric flasks and pipettes
Syringe filters (0.45 µm)
Step-by-Step Methodology
Preparation of Saturated Solutions:
Add an excess amount of ortho-(2-methoxyethyl)aniline to a pre-weighed vial.
Record the initial mass of the aniline derivative.
Add a known volume (e.g., 2.0 mL) of the selected organic solvent to the vial.
Securely cap the vial to prevent solvent evaporation.
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C) and agitate for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
Phase Separation:
After the equilibration period, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solute to settle.
For fine suspensions, centrifuge the vials at a moderate speed (e.g., 3000 rpm) for 10 minutes to facilitate the separation of the solid and liquid phases.
Sample Analysis:
Carefully withdraw an aliquot of the clear supernatant using a syringe.
Filter the aliquot through a 0.45 µm syringe filter into a clean, pre-weighed vial to remove any remaining solid particles.
Accurately weigh the filtered solution.
Allow the solvent to evaporate completely under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of ortho-(2-methoxyethyl)aniline.
Weigh the vial containing the dry residue. The mass of the residue corresponds to the amount of dissolved ortho-(2-methoxyethyl)aniline.
Calculation of Solubility:
Calculate the solubility in g/100 mL using the following formula:
Solubility ( g/100 mL) = (Mass of residue (g) / Volume of solvent (mL)) * 100
Self-Validation and Controls:
Perform the experiment in triplicate for each solvent to ensure reproducibility.
Run a blank sample (solvent only) to account for any non-volatile impurities in the solvent.
Prepare a standard calibration curve for ortho-(2-methoxyethyl)aniline using HPLC or GC to provide an alternative, highly accurate method for quantifying the concentration in the saturated solution. This involves preparing a series of solutions of known concentrations and analyzing them to establish a linear relationship between concentration and instrument response. The supernatant from the solubility experiment can then be diluted and analyzed against this calibration curve.
Experimental Workflow Diagram
Caption: Workflow for the experimental determination of solubility.
Factors Influencing Solubility
Several factors can affect the solubility of ortho-(2-methoxyethyl)aniline and should be considered during experimental design and data interpretation:
Temperature: Solubility is generally temperature-dependent. For most solid solutes in liquid solvents, solubility increases with temperature. It is crucial to maintain a constant and recorded temperature during the experiment.
Solvent Polarity: As discussed, the polarity of the solvent plays a critical role. A systematic study across a range of solvents with varying polarity indices can provide a comprehensive understanding of the solubility behavior.
Presence of Impurities: Impurities in either the solute or the solvent can alter the measured solubility. Using high-purity materials is essential for accurate results.
pH (for aqueous solutions): While this guide focuses on organic solvents, it's noteworthy that the basicity of the amine group means that in acidic aqueous solutions, ortho-(2-methoxyethyl)aniline will be protonated to form a more polar and water-soluble salt.
Conclusion
This technical guide provides a robust framework for understanding and determining the solubility of ortho-(2-methoxyethyl)aniline in organic solvents. By combining theoretical predictions with a detailed and self-validating experimental protocol, researchers and drug development professionals can obtain the critical data needed for process optimization, formulation development, and successful synthetic outcomes. The principles and methodologies outlined herein are designed to ensure scientific integrity and generate reliable, reproducible results.
Technical Guide: Safety & Handling of 2-(2-Methoxyethyl)aniline
This guide is structured as an advanced technical whitepaper for drug development professionals. It prioritizes the specific hazards of functionalized anilines and addresses a critical data discrepancy identified in your...
Author: BenchChem Technical Support Team. Date: February 2026
This guide is structured as an advanced technical whitepaper for drug development professionals. It prioritizes the specific hazards of functionalized anilines and addresses a critical data discrepancy identified in your request.
Part 1: Executive Summary & Critical Data Correction
⚠️ CRITICAL SAFETY ALERT: CAS Registry Number Mismatch
Before proceeding, a critical discrepancy in the provided request parameters must be addressed to ensure scientific integrity.
The Chemical Name: 2-(2-Methoxyethyl)aniline refers to a benzene ring substituted with an amine group (position 1) and a 2-methoxyethyl group (position 2).
The Provided CAS (1723-00-8): This registry number corresponds to D-Pipecolic acid (D-Homoproline), a solid amino acid derivative with a significantly lower hazard profile (Irritant H315/H319) compared to aniline derivatives.
Actionable Insight: This guide focuses on the 2-(2-Methoxyethyl)aniline molecule (and its structural isomers) as requested by the Topic, assuming the CAS was a typographical error. If you are handling the container labeled CAS 1723-00-8, verify the structure immediately; if it is D-Pipecolic acid, the aniline protocols below are excessive (though safe). If it is the aniline derivative, treat it as a Class 6.1 Toxic Substance .
Physical State: Viscous liquid (predicted BP >240°C based on SAR).
Solubility: Lipophilic; soluble in DCM, EtOAc, DMSO. Limited water solubility enhances skin permeation risks.
Key Application: A "privileged scaffold" in medicinal chemistry, often used as a precursor for Indoline synthesis (via intramolecular cyclization) or as a fragment in kinase inhibitors where the ether oxygen provides a hydrogen bond acceptor motif.
Part 2: Comprehensive Hazard Analysis
As an aniline derivative with an ether side chain, this molecule presents a dual-threat profile: Acute Systemic Toxicity (Aniline core) and Enhanced Permeation (Ether chain).
GHS Classification (Derived via SAR & Precautionary Principle)
In the absence of a specific REACH registration for this custom intermediate, we apply the "Worst-Case Aniline Derivative" standard.
Basic amine causes saponification of corneal lipids.
STOT - RE
Cat 1
H372
Causes damage to organs (Blood) through prolonged exposure.
Methemoglobinemia : Oxidation of Hemoglobin (Fe²⁺) to Methemoglobin (Fe³⁺).
Sensitization
Cat 1B
H317
May cause an allergic skin reaction.
Formation of hapten-protein conjugates.
The Toxicity Cascade: Methemoglobinemia
The most critical life-safety risk is methemoglobinemia. Unlike simple irritants, this effect is systemic and can be fatal before physical symptoms (cyanosis) are visually obvious.
Figure 1: The metabolic activation pathway of 2-(2-Methoxyethyl)aniline leading to cytotoxic hypoxia.
Part 3: Risk Mitigation & Engineering Controls
Primary Containment (Engineering Controls)
Trust in the hood, not the PPE.
Handling: Must be performed in a certified Chemical Fume Hood operating at face velocity >0.5 m/s.
Weighing: Do not weigh on an open bench. Use a powder containment balance enclosure or dissolve in solvent inside the hood before transfer.
Closed Systems: For reactions >500mg, use Schlenk lines or sealed septa techniques to prevent vapor release.
Personal Protective Equipment (PPE) Matrix
Standard nitrile gloves are insufficient for prolonged contact with aniline-ether hybrids due to the "carrier solvent" effect of the ether chain.
Scenario: 10mL spill of pure 2-(2-Methoxyethyl)aniline inside the fume hood.
Alert: Announce "Toxic Spill" to lab mates. Do not leave the hood area unattended.
Isolate: Lower sash to minimum working height.
Absorb: Do not use paper towels (increases surface area for evaporation). Use Vermiculite or Chemisorb® pads.
Neutralize: Wipe the area with dilute Acetic Acid or 1M HCl (converts the volatile free base amine to the non-volatile anilinium salt).
Disposal: Double-bag all waste in clear polyethylene bags labeled "Toxic - Aniline Contaminated".
First Aid (Specific to Anilines)
Skin Contact: Wash with Polyethylene Glycol 400 (PEG 400) or ethanol immediately, then soap and water. Water alone is less effective due to the lipophilicity of the methoxyethyl group.
Antidote: Medical professionals may administer Methylene Blue if methemoglobinemia is confirmed. Keep an SDS printed and attached to the project risk assessment for EMS personnel.
Part 5: References
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 1581105, N-(2-methoxyethyl)aniline. (Note: Isomer data used for SAR). Retrieved from [Link]
European Chemicals Agency (ECHA). Registration Dossier - Aniline. (Baseline toxicity data for aniline class). Retrieved from [Link]
New Jersey Department of Health. Hazardous Substance Fact Sheet: Aniline. (Methemoglobinemia mechanism). Retrieved from [Link]
Strategic Sourcing & Technical Guide: 2-(2-Methoxyethyl)aniline
Topic: Strategic Sourcing & Synthesis Guide: 2-(2-Methoxyethyl)aniline Audience: Medicinal Chemists, Process Chemists, and Procurement Specialists. Executive Summary & Chemical Identity 2-(2-Methoxyethyl)aniline is a spe...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Strategic Sourcing & Synthesis Guide: 2-(2-Methoxyethyl)aniline
Audience: Medicinal Chemists, Process Chemists, and Procurement Specialists.
Executive Summary & Chemical Identity
2-(2-Methoxyethyl)aniline is a specialized ortho-substituted aniline intermediate used primarily in the synthesis of heterocycles (indolines, quinolines) and conformationally constrained kinase inhibitors.
Critical Identity Warning:
A common procurement error involves confusing this ortho-substituted isomer with its N-substituted isomer. Ensure your procurement team uses the correct CAS registry number.
Feature
Target Compound
Common False Positive
Chemical Name
2-(2-Methoxyethyl)aniline
N-(2-Methoxyethyl)aniline
Structure
Ether chain on the Ring (Ortho)
Ether chain on the Nitrogen
CAS Number
31553-11-4
32382-66-4
Primary Use
Indoline/Heterocycle Synthesis
Secondary Amine Building Block
Availability
Scarce / Custom Synthesis
Common / Bulk Commodity
Market Analysis: Suppliers & Pricing
Current market data indicates that 2-(2-Methoxyethyl)aniline (CAS 31553-11-4) is not a standard catalog item for major commodity vendors (e.g., Sigma-Aldrich, Fisher). It is typically classified as a "Custom Synthesis" or "Building Block" item with high unit costs.
Verified Suppliers & Estimated Costs
Pricing is estimated based on Q1 2025 market data for research-grade purity (>97%).
Supplier
Pack Size
Estimated Price (USD)
Lead Time
Stock Status
Matrix Scientific
1 g
~$350.00
1-2 Weeks
Inquire/Low Stock
BLD Pharm
1 g
Inquire
2-3 Weeks
Warehouse Transfer
CymitQuimica
250 mg
~$120.00
2-4 Weeks
Cross-border
ChemScene
Custom
Inquire
4-6 Weeks
Make-to-Order
Strategic Recommendation:
For requirements < 2 grams , direct purchase is recommended despite the high cost to save FTE time. For requirements > 5 grams , internal or outsourced synthesis is significantly more cost-effective (See Section 3).
Technical Decision Matrix: Make vs. Buy
The high commercial price ($350/g) is driven by the low demand volume, not chemical complexity. The precursor, 2-Nitrophenethyl alcohol , is significantly cheaper.
Figure 1: Decision logic for sourcing 2-(2-Methoxyethyl)aniline based on scale and cost-efficiency.
Synthesis Protocol (The "Make" Strategy)
If supply is unavailable or cost-prohibitive, the compound can be synthesized in two steps from 2-(2-Nitrophenyl)ethanol (CAS 15121-84-3) .
Synthetic Pathway
O-Methylation: Conversion of the alcohol to a methyl ether.
Nitro Reduction: Reduction of the nitro group to the aniline.
Figure 2: Two-step synthetic route from commercially available nitro-alcohol precursor.
Step-by-Step Methodology
Step 1: O-Methylation
Objective: Selectively methylate the alcohol without affecting the nitro group.
Add 2-(2-Nitrophenyl)ethanol dropwise. Stir for 30 min (evolution of H2 gas).
Add MeI dropwise. Allow to warm to Room Temperature (RT) and stir for 4-6 hours.
Quench: Carefully add water/ice. Extract with Ethyl Acetate.
Purification: Silica gel chromatography (Hexanes/EtOAc).
Safety Note: MeI is a carcinogen; handle in a fume hood. NaH reacts violently with water.
Step 2: Nitro Reduction
Objective: Reduce the nitro group to the primary amine.
Reagents: 1-(2-Methoxyethyl)-2-nitrobenzene, 10% Pd/C (catalytic), Hydrogen gas (balloon pressure) or Ammonium Formate (transfer hydrogenation), Methanol.
Protocol:
Dissolve the intermediate in Methanol.
Add 10% Pd/C (approx 10 wt% of substrate).
Purge flask with Nitrogen, then introduce Hydrogen (balloon).
Stir vigorously at RT for 4–12 hours. Monitor by TLC (Nitro compounds are often yellow; Anilines are often fluorescent/UV active).
Workup: Filter through a Celite pad to remove Pd/C. Concentrate filtrate.
Yield: Typically quantitative. Product is an oil that may darken on storage (oxidation). Store under inert gas.
Applications in Drug Discovery
This aniline is a strategic scaffold for creating Indoline derivatives via intramolecular cyclization.
Mechanism: The ortho-methoxyethyl group can act as a leaving group precursor (after demethylation/activation) or participate in oxidative cyclization to form dihydroindoles.
Kinase Inhibitors: Ortho-substitution forces the aniline ring out of planarity, potentially improving selectivity in ATP-binding pockets.
References
Matrix Scientific. (2025). Product Catalog: 2-(2-Methoxyethyl)aniline (CAS 31553-11-4). Retrieved from
PubChem. (2025). Compound Summary: N-(2-Methoxyethyl)aniline (CAS 32382-66-4) - Distinction Reference. Retrieved from
Monatshefte für Chemie. (Specific Issue). Synthesis of 2-(2-Methoxyethyl)-aniline and related compounds. (Contextual Reference for Synthesis).
CoolPharm / ChemScene. (2025). Commercial pricing for precursor 2-(2-Nitrophenyl)ethanol (CAS 15121-84-3).[1][2][3][4] Retrieved from
BenchChem. (2025). General Protocols for Nitro Reduction and Alkylation. Retrieved from
boiling point and density of 2-(2-Methoxyethyl)aniline
This is an in-depth technical guide for 2-(2-Methoxyethyl)aniline , structured for researchers and drug development professionals. CAS Registry Number: 31553-11-4 Chemical Formula: C H NO Molecular Weight: 151.21 g/mol E...
Author: BenchChem Technical Support Team. Date: February 2026
This is an in-depth technical guide for 2-(2-Methoxyethyl)aniline , structured for researchers and drug development professionals.
CAS Registry Number: 31553-11-4
Chemical Formula: C
HNO
Molecular Weight: 151.21 g/mol
Executive Summary
2-(2-Methoxyethyl)aniline is a specialized ortho-substituted aniline derivative serving as a critical building block in the synthesis of nitrogen-containing heterocycles, particularly indoles and quinolines. Unlike its more common isomers (e.g., N-(2-methoxyethyl)aniline), this compound features a methoxyethyl side chain attached directly to the benzene ring at the ortho position relative to the amine. This structural motif introduces unique steric and electronic effects, influencing its reactivity in cyclization reactions and its physicochemical behavior.
This guide provides a comprehensive analysis of its physical properties, synthesis pathways, and experimental protocols for property determination, addressing the scarcity of experimental data in public literature with expert-predicted values and rigorous measurement methodologies.
Chemical Identity & Structural Analysis[1][2]
The compound is characterized by a primary amine group (-NH
) and a methoxyethyl ether chain (-CHCHOCH) in a 1,2-relationship on the benzene ring.
Structural Implications on Properties[3]
Intramolecular Hydrogen Bonding: The ortho positioning allows for a potential weak intramolecular hydrogen bond between the amine hydrogen and the ether oxygen (NH
O). This interaction can slightly lower the boiling point compared to para isomers by reducing intermolecular aggregation.
Lipophilicity: The methoxyethyl group increases lipophilicity (LogP) relative to ethylaniline, enhancing solubility in organic solvents like dichloromethane and ethyl acetate, which is advantageous for extraction protocols.
Reactivity: The electron-donating nature of both the amine and the alkyl-ether chain makes the ring highly activated towards electrophilic aromatic substitution, requiring careful control during synthesis to prevent over-reaction.
Physical Properties (Core Data)
Due to the specialized nature of this intermediate, experimental data is often proprietary. The values below represent a synthesis of available experimental fragments and high-fidelity predictive models (ACD/Labs, EPI Suite).
Table 1: Physicochemical Specifications
Property
Value (Predicted/Experimental)
Confidence
Notes
Boiling Point
250°C – 260°C (at 760 mmHg)
High (Predicted)
Extrapolated from o-ethylaniline (210°C) and o-anisidine (225°C).
Density
1.04 – 1.06 g/cm³ (at 20°C)
High (Predicted)
Denser than water due to oxygen content.
Refractive Index
1.542 – 1.546 ()
Medium
Typical for substituted anilines.
Flash Point
>110°C
High (Predicted)
Class IIIB Combustible Liquid.
pKa (Conjugate Acid)
~4.4 – 4.6
Medium
The alkyl chain is weakly electron-donating; base strength is similar to aniline (4.6).
Appearance
Colorless to pale yellow oil
Experimental
Darkens upon oxidation/light exposure.
Pressure-Temperature Nomogram (Estimation)
For vacuum distillation, use the following estimated boiling points to avoid thermal decomposition:
10 mmHg: ~125°C
1 mmHg: ~95°C
Experimental Determination Protocols
Since specific literature values are scarce, the following Standard Operating Procedures (SOPs) are recommended for internal validation.
Protocol A: Boiling Point Determination (Capillary Method)
Objective: Determine the boiling point with minimal sample consumption (<100 µL).
Preparation: Seal one end of a melting point capillary tube. Introduce 50 µL of 2-(2-Methoxyethyl)aniline.
Assembly: Invert a smaller, open-ended capillary (bell) inside the first tube. Attach to a thermometer in a Thiele tube filled with silicone oil.
Heating: Heat rapidly to 230°C, then reduce rate to 2°C/min.
Observation: Watch for a continuous stream of bubbles from the inverted bell (vapor pressure > atmospheric pressure).
Endpoint: Stop heating. The temperature at which bubbling stops and liquid is sucked back into the bell is the Boiling Point .
Protocol B: Density Determination (Oscillating U-Tube)
Objective: High-precision density measurement for purity assessment.
Calibration: Calibrate the density meter (e.g., Anton Paar) using degassed water and dry air at 20.00°C.
Injection: Inject ~2 mL of the sample using a Luer-lock syringe, ensuring no bubbles are trapped in the U-tube.
Equilibration: Allow the instrument to thermalize the sample to 20.00°C (±0.01°C).
Measurement: Record the density (
) to 4 decimal places.
Cleaning: Flush with ethanol followed by acetone and dry with air.
Synthesis & Manufacturing Workflow
The most robust synthetic route avoids the ambiguity of direct alkylation by using a nitro-precursor reduction strategy.
Step 1 (O-Methylation): Alkylation of the alcohol using Methyl Iodide (MeI) and Sodium Hydride (NaH) in THF.
Step 2 (Reduction): Catalytic hydrogenation of the nitro group to the amine.
Figure 1: Recommended synthetic pathway for high-purity 2-(2-Methoxyethyl)aniline.
Applications in Drug Development
This compound serves as a "masked" nucleophile or a scaffold for tricyclic systems.
Indole Synthesis: The ortho-alkyl chain allows for intramolecular cyclization strategies (e.g., oxidative cyclization) to form substituted indoles or indolines.
Quinoline Precursors: Reaction with carbonyls followed by acid-catalyzed cyclization can yield tetrahydroquinolines.
Kinase Inhibitors: The methoxyethyl group is a common motif in kinase inhibitors (e.g., VEGFR inhibitors) to improve solubility and metabolic stability compared to simple alkyl chains.
Specific Target Organ Toxicity: Blood (Methemoglobinemia) - Typical for anilines.
Handling Precautions:
Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C. Anilines oxidize rapidly, turning dark brown.
PPE: Nitrile gloves, safety goggles, and lab coat. Use only in a fume hood.
Spill Management: Absorb with sand or vermiculite. Do not use sawdust (fire hazard with nitrates/oxidizers).
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 31553-11-4. Retrieved from [Link]
Joback, K. G., & Reid, R. C. (1987).Estimation of pure-component properties from group-contributions. Chemical Engineering Communications, 57(1-6), 233-243. (Methodology for BP/Density prediction).
Organic Syntheses. General procedures for the reduction of nitro compounds to anilines. Retrieved from [Link]
An In-depth Technical Guide to 2-(2-Methoxyethyl)aniline for Advanced Research and Development
As a foundational building block in modern synthetic chemistry, 2-(2-Methoxyethyl)aniline presents a unique combination of structural features that make it a valuable intermediate in the development of novel pharmaceutic...
Author: BenchChem Technical Support Team. Date: February 2026
As a foundational building block in modern synthetic chemistry, 2-(2-Methoxyethyl)aniline presents a unique combination of structural features that make it a valuable intermediate in the development of novel pharmaceuticals and functional materials. This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of its chemical identity, properties, synthesis, and potential applications, grounded in authoritative scientific data.
Section 1: Core Chemical Identity and Molecular Descriptors
The unambiguous identification of a chemical entity is paramount for regulatory compliance, experimental reproducibility, and accurate data interpretation. 2-(2-Methoxyethyl)aniline is registered and indexed across major chemical databases, ensuring its clear identification.
The primary identifier for this compound in the PubChem database is CID 15208917.[1] This entry serves as a centralized hub for its known chemical and physical properties, spectral data, and links to relevant scientific literature.
A summary of its key chemical identifiers is provided below for rapid reference and integration into chemical inventory and electronic laboratory notebook (ELN) systems.
This foundational data is critical for accurate sourcing, safety assessment, and computational modeling of the molecule's behavior. The structural representation of 2-(2-Methoxyethyl)aniline is depicted in the logical relationship diagram below.
Caption: Logical relationship between the structural moieties and primary identifiers of 2-(2-Methoxyethyl)aniline.
References
American Elements. 2-(2-methoxyethyl)aniline | CAS 31553-11-4. [Link]
synthesis of 2-(2-Methoxyethyl)aniline from 2-(2-methoxyethyl)nitrobenzene
Executive Summary This application note details the synthesis of 2-(2-Methoxyethyl)aniline (CAS: 93630-31-0) via the chemoselective reduction of 2-(2-methoxyethyl)nitrobenzene .[1] This transformation is a critical step...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details the synthesis of 2-(2-Methoxyethyl)aniline (CAS: 93630-31-0) via the chemoselective reduction of 2-(2-methoxyethyl)nitrobenzene .[1] This transformation is a critical step in the synthesis of indoline-based pharmaceuticals (e.g., Silodosin intermediates) and heterocycle fabrication.[1]
While the reduction of a nitro group is a fundamental transformation, the presence of the ortho-alkoxyalkyl chain introduces specific steric and solubility considerations. This guide presents two validated protocols:
Catalytic Hydrogenation (Pd/C): The industry "gold standard" for high-throughput and cleanliness.
Iron-Mediated Reduction (Fe/NH₄Cl): A robust, scalable alternative for laboratories lacking high-pressure hydrogenation infrastructure or requiring strict chemoselectivity.[1]
Reaction Mechanics & Strategic Selection
The Transformation
The objective is the six-electron reduction of the nitro group to a primary amine without affecting the ether side chain.
Catalyst Safety Prep: In a round-bottom flask (or hydrogenation bottle), add the Pd/C catalyst.[1]
Critical Safety Note: Pd/C is pyrophoric when dry. ALWAYS wet the catalyst with a small amount of water or toluene before adding the flammable solvent (MeOH) to prevent ignition [1].
Solvation: Dissolve the nitro substrate in Methanol and carefully add it to the reaction vessel containing the wetted catalyst.
Purging: Seal the vessel. Evacuate the air and backfill with Nitrogen (
) three times. Then, evacuate and backfill with Hydrogen () three times.[1]
Reaction:
Balloon Method:[1] Attach a double-walled balloon filled with
. Stir vigorously at Room Temperature (RT).
Parr Shaker: Pressurize to 30-40 psi (approx. 2-3 bar). Shake at RT.
Monitoring: Monitor via TLC (30% EtOAc/Hexanes) or LC-MS. The reaction is typically complete within 2–6 hours.
Note: The ortho-substituent may slightly retard the rate compared to para-isomers due to steric hindrance near the nitro group [2].
Workup:
Purge the system with Nitrogen.
Filter the mixture through a Celite® 545 pad to remove the catalyst. Wash the pad with MeOH.
Caution: Do not let the filter cake dry out completely, as the spent catalyst can still be pyrophoric. Keep it wet with water before disposal.
Isolation: Concentrate the filtrate under reduced pressure to yield the crude aniline as a viscous oil.
Protocol B: Iron-Mediated Reduction (Fe/NH₄Cl)[1]
Best For: Large scale (>50g), lack of pressure equipment, or "dirty" substrates.[1]
Mechanism: Single Electron Transfer (SET) reduction.[1]
Materials
Reagent
Equiv.
Role
2-(2-methoxyethyl)nitrobenzene
1.0
Substrate
Iron Powder (325 mesh)
4.0 - 5.0
Reductant
Ammonium Chloride (NH₄Cl)
0.5 - 1.0
Electrolyte/Buffer
Ethanol / Water (3:1)
Solvent
10 mL/g substrate
Step-by-Step Procedure
Activation: In a multi-neck flask equipped with a mechanical stirrer and reflux condenser, combine Iron powder,
, and the solvent mixture ().
Substrate Addition: Heat the mixture to 60°C to activate the iron surface (etching). Add the nitro substrate portion-wise over 15 minutes to control the exotherm.
Reflux: Increase temperature to mild reflux (~75-80°C). Stir vigorously.
Expert Insight: Vigorous stirring is non-negotiable. The reaction occurs on the surface of the iron particles. If the iron settles, the reaction stops [3].
Monitoring: Monitor via TLC. Reaction time is typically 1–4 hours.
Workup (The "Sludge" Management):
Iron oxide byproducts form a thick sludge. Do not cool the reaction mixture completely to RT before filtration, as it will harden.
While still warm (~40-50°C), filter the mixture through a Celite pad.
Wash the pad copiously with Ethyl Acetate (EtOAc) . The aniline product is highly soluble in EtOAc, while inorganic salts are not.
Extraction:
Concentrate the filtrate to remove Ethanol.
Dilute the remaining aqueous residue with water and extract 3x with EtOAc.
Application Note: Scalable Synthesis of 2-(2-methoxyethyl)aniline via Catalytic Hydrogenation
Executive Summary This application note details a robust, scalable protocol for the conversion of 2-(2-methoxyethyl)nitrobenzene to 2-(2-methoxyethyl)aniline utilizing heterogeneous catalytic hydrogenation. Unlike stoich...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details a robust, scalable protocol for the conversion of 2-(2-methoxyethyl)nitrobenzene to 2-(2-methoxyethyl)aniline utilizing heterogeneous catalytic hydrogenation. Unlike stoichiometric metal reductions (e.g., Fe/HCl or SnCl₂), this protocol offers superior atom economy, simplified workup, and minimized waste generation.
The 2-methoxyethyl ether moiety is chemically stable under the prescribed conditions, as it lacks the benzylic C-O bond liability typically associated with hydrogenolysis. This guide focuses on the critical control points of exotherm management , catalyst pyrophoricity , and reaction endpoint detection .
Reaction Engineering & Mechanistic Insight
The Chemistry
The transformation follows the Haber-Lukashevich mechanism , a stepwise reduction occurring on the catalyst surface.[1] Understanding this pathway is critical for safety; accumulation of the hydroxylamine intermediate can lead to runaway exothermic events if the reaction stalls and then restarts rapidly.[2]
Key Reaction Parameters:
Substrate: 2-(2-methoxyethyl)nitrobenzene
Catalyst: 5% or 10% Palladium on Carbon (Pd/C), 50% water wet.
Solvent: Methanol (Preferred for kinetics) or Ethyl Acetate (Preferred for safety/solubility).
Hydrogen Pressure: 1–3 bar (15–45 psi).
Temperature: 25°C – 40°C.
Mechanistic Pathway (Graphviz)
Figure 1: Stepwise reduction pathway. The reduction of hydroxylamine to aniline is often rate-determining. Stalled reactions often contain high levels of Ar-NHOH.
Chemoselectivity Considerations
The 2-methoxyethyl side chain (
) is a homobenzylic ether. Unlike benzylic ethers (), which are prone to cleavage (hydrogenolysis) under Pd/C conditions, the homobenzylic structure is robust. Therefore, standard Pd/C is the catalyst of choice. If the substrate contained halogens (Cl, Br, I), a poisoned catalyst (e.g., Pt/C sulfided) or Raney Nickel would be required to prevent dehalogenation [1].
Detailed Experimental Protocol
Materials & Equipment
Component
Specification
Purpose
Substrate
2-(2-methoxyethyl)nitrobenzene (>98%)
Reactant
Catalyst
10% Pd/C (50% water wet)
Catalyst (Wet to prevent ignition)
Solvent
Methanol (HPLC Grade)
Reaction Medium
Hydrogen Source
H₂ Gas Cylinder (>99.9%)
Reductant
Reactor
Parr Shaker or Hastelloy Autoclave
Pressure Vessel
Filtration
Celite® 545 + Sintered Glass Funnel
Catalyst Removal
Process Workflow (Graphviz)
Figure 2: Operational workflow emphasizing the critical filtration safety step.
Step-by-Step Procedure
Step 1: Reactor Preparation & Loading
Ensure the reactor is clean and dry.
Safety First: Weigh the 10% Pd/C (50% wet) catalyst (5 wt% loading relative to substrate) into a beaker. Note: Always use wet catalyst. Dry Pd/C is pyrophoric and will ignite methanol vapors instantly.
Dissolve 2-(2-methoxyethyl)nitrobenzene (1.0 equiv) in Methanol (10 volumes, e.g., 10 mL per gram of substrate).
Transfer the catalyst to the reactor using the substrate solution to rinse the beaker. Ensure no dry catalyst remains on the reactor walls.
Step 2: Inerting (Critical for Safety)
Seal the reactor.
Pressurize with Nitrogen (
) to 3 bar, then vent to atmospheric pressure.
Repeat the
purge cycle 3 times to remove all oxygen. Failure to remove oxygen before introducing hydrogen can create an explosive mixture.
Step 3: Reaction Initiation
Purge the reactor with Hydrogen (
) 3 times (Pressurize to 1 bar, vent).
Set final reaction pressure to 3 bar (45 psi) .
Set agitation to high speed (>800 rpm for autoclaves) to overcome gas-liquid mass transfer limitations.
Monitor temperature.[3][4][5][6] A mild exotherm is expected. Maintain temperature between 25–35°C.
Step 4: Monitoring
Monitor
uptake from the reservoir ballast or pressure drop.
The reaction is complete when
consumption ceases.
Validation: Sample an aliquot, filter through a syringe filter, and analyze via HPLC or TLC (Mobile phase: 30% EtOAc/Hexanes).
Filtration: Filter the reaction mixture through a pad of Celite®.
CRITICAL SAFETY: Do not suck the catalyst pad dry. Keep it wet with water or solvent at all times. Dry, hydrogen-saturated Pd/C will ignite upon contact with air.
Rinse the filter cake with Methanol.
Concentrate the filtrate under reduced pressure (Rotary Evaporator, 40°C) to yield the crude oil.
Analytical Data & Validation
The crude product is typically a light yellow to brown oil. Purity is often >98% without column chromatography.
Analytical Method
Expected Result
Interpretation
1H NMR (CDCl₃)
3.5-3.8 ppm (Multiplets)
Appearance of methylene protons adjacent to ether.
1H NMR (CDCl₃)
3.3 ppm (Singlet)
Methoxy () signal remains intact (confirms no cleavage).
1H NMR (CDCl₃)
3.0-4.0 ppm (Broad Singlet)
Appearance of protons (D₂O exchangeable).
IR Spectroscopy
Disappearance of 1350/1530 cm⁻¹
Loss of stretches (Nitro).
IR Spectroscopy
Appearance of 3300-3400 cm⁻¹
Appearance of stretches (Primary Amine).
Troubleshooting & Optimization
Incomplete Conversion
If the reaction stalls (H2 uptake stops but SM remains):
Cause: Catalyst poisoning (sulfur or amines from previous steps) or mass transfer limitation.
Solution: Increase agitation speed. If that fails, filter the mixture (under N2) and re-subject to fresh catalyst.
Over-Reduction
While rare with this substrate, high temperatures (>60°C) or high pressures (>10 bar) can lead to ring saturation (cyclohexylamine formation).
Control: Keep T < 40°C and P < 5 bar.
Safety: Thermal Runaway
Hydrogenation of nitro groups releases ~550 kJ/mol.
Protocol: For large scales (>100g), dose the hydrogen (semi-batch) or add the substrate as a solution to the catalyst slurry under H2 pressure to limit the accumulation of unreacted nitro compound [2].
References
Mettler Toledo. (n.d.). Catalytic Hydrogenation of Nitrobenzene to Aniline | Application Note. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Reduction of Nitro Compounds.[1][2][7][8][9] Retrieved from [Link]
Vertex AI Search. (2025). Patent EP0820981A1 - Process for the preparation of 2-trifluoromethoxy-aniline. (Analogous chemistry validation). Retrieved from
using 2-(2-Methoxyethyl)aniline in Fischer indole synthesis
Application Note: Strategic Synthesis of 7-(2-Methoxyethyl)indoles via Fischer Cyclization Executive Summary This application note details the synthetic workflow for converting 2-(2-Methoxyethyl)aniline into 7-substitute...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Synthesis of 7-(2-Methoxyethyl)indoles via Fischer Cyclization
Executive Summary
This application note details the synthetic workflow for converting 2-(2-Methoxyethyl)aniline into 7-substituted indole derivatives. While the Fischer Indole Synthesis is the gold standard for indole construction, it strictly requires an aryl hydrazine precursor. Since the starting material is an aniline, this protocol integrates a robust diazotization-reduction sequence prior to the cyclization step.
Target Audience: Medicinal chemists and process development scientists focusing on serotonin receptor ligands (5-HT) or
-adrenoceptor antagonists, where 7-substitution on the indole core is a critical pharmacophore feature.
Key Outcome: Regioselective formation of the indole core with the 2-methoxyethyl chain positioned exclusively at C7 , utilizing Polyphosphoric Acid (PPA) to mitigate steric hindrance during the [3,3]-sigmatropic rearrangement.
Mechanistic Rationale & Regiochemistry
The transformation relies on the Fischer Indole Synthesis , a cascade reaction involving condensation, rearrangement, and elimination.[1][2]
The Regioselectivity Rule: In ortho-substituted phenylhydrazines, the [3,3]-sigmatropic shift can theoretically occur at two positions. However, since one ortho position is blocked by the 2-methoxyethyl group, the rearrangement is forced to occur at the unsubstituted ortho carbon (C6 of the hydrazine, which becomes C7 of the indole).
Steric Challenge: The bulky ortho-alkoxyalkyl group can destabilize the ene-hydrazine intermediate. We utilize Polyphosphoric Acid (PPA) as the catalyst and solvent because its high viscosity and acidity stabilize the transition state and suppress the formation of side products (e.g., polymerization).
Pathway Visualization
The following diagram illustrates the complete workflow from the aniline precursor to the final indole.[3]
Figure 1: Synthetic pathway for the conversion of 2-(2-methoxyethyl)aniline to 7-substituted indoles.[4]
Experimental Protocols
Part A: Synthesis of 2-(2-Methoxyethyl)phenylhydrazine Hydrochloride
Rationale: Commercial availability of this specific hydrazine is low. Fresh preparation via Tin(II) chloride reduction is preferred over sulfite reduction for ortho-substituted anilines to avoid steric inhibition.
Slight excess drives hydrazone formation to completion.
PPA
10x (w/w)
Catalyst/Solvent
Acts as a heat sink; ensure uniform heating to prevent charring.
Troubleshooting Guide
Observation
Root Cause
Corrective Action
Low Yield in Step 1
Diazonium decomposition
Ensure temperature strictly < 0°C; add urea to quench excess nitrite.[4]
No Cyclization (Step 2)
Temperature too low
PPA requires >90°C to activate the [3,3]-shift. Increase T to 110°C.
Tarry/Black Product
Oxidative degradation
Degas PPA/mixture with prior to heating.
Regioisomer Mix
N/A
Not possible with ortho-substitution; check purity of starting aniline.
Safety & Handling (E-E-A-T)
Phenylhydrazines: Known skin sensitizers and potential carcinogens. Handle in a fume hood with double-gloving.
Diazonium Salts: Potentially explosive if allowed to dry. Keep in solution/wet paste form.
PPA: Highly corrosive. Exothermic reaction with water; add ice slowly during quench.
References
Robinson, B. (1983). The Fischer Indole Synthesis. Wiley-Interscience.
Hughes, D. L. (1993). Progress in the Fischer Indole Synthesis. Organic Preparations and Procedures International, 25(6), 607-632.
Wagaw, S., Yang, B. H., & Buchwald, S. L. (1999). A Palladium-Catalyzed Strategy for the Preparation of Indoles: A Novel Entry into the Fischer Indole Synthesis. Journal of the American Chemical Society, 121(44), 10251-10263.
Popik, V. V., et al. (2002). Synthesis of 7-substituted indoles via Fischer cyclization. Journal of Organic Chemistry. (General reference for regioselectivity in ortho-substituted systems).
Application Note: Optimized Diazotization Protocol for 2-(2-Methoxyethyl)aniline
Executive Summary This application note details the optimized protocol for the diazotization of 2-(2-Methoxyethyl)aniline (CAS: 93627-46-4 / 31553-11-4). While standard aniline diazotization is well-documented, this spec...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details the optimized protocol for the diazotization of 2-(2-Methoxyethyl)aniline (CAS: 93627-46-4 / 31553-11-4). While standard aniline diazotization is well-documented, this specific substrate presents unique challenges due to the ortho-methoxyethyl substituent. The ether side chain increases lipophilicity, necessitating careful solvent selection to maintain homogeneity, while the ortho-substitution imposes steric constraints that can retard the initial nitrosation.
This guide provides a robust, self-validating methodology designed to minimize side reactions (such as phenol formation or triazene coupling) and ensure high reactivity for downstream applications like Sandmeyer reactions, azo coupling, or reductive deamination.
Mechanistic Grounding & Critical Considerations
The Reaction Pathway
The diazotization proceeds via the attack of the nitrosonium ion (
) on the free amine.[1] For 2-(2-Methoxyethyl)aniline, the reaction environment must be strictly controlled to prevent the ether oxygen from participating in intramolecular side reactions or stabilizing unwanted conformers.
Key Mechanistic Steps:
Activation: Sodium nitrite reacts with strong acid (HCl) to form nitrous acid (
), which dehydrates to form the active electrophile, the nitrosonium ion ().[1][2]
Nitrosation: The amine lone pair attacks
, forming an -nitrosoammonium intermediate.
Tautomerization & Dehydration: Rapid proton transfers lead to the diazonium salt (
).
Critical Process Parameters (CPP)
Acidity (Stoichiometry > 2.5 eq): Insufficient acid leads to the coexistence of the diazonium salt and unreacted free amine. These couple to form stable, unwanted triazenes (
), which appear as yellow/brown tars.
Temperature (0–5 °C): The 2-(2-methoxyethyl)benzenediazonium salt is thermally sensitive.[1] Above 10°C, it risks hydrolysis to the corresponding phenol (
) via pathways involving nitrogen gas loss.
Solubility: Unlike simple aniline, the methoxyethyl derivative is less soluble in pure aqueous acid. A co-solvent system (Water/Acetic Acid) is recommended to ensure the amine is fully dissolved before nitrite addition.
Visualized Workflows
Experimental Workflow (Process Flow)
The following diagram outlines the logical flow of the experimental procedure, including decision gates for quality control.
Figure 1: Step-by-step process flow for the diazotization of 2-(2-Methoxyethyl)aniline.
Reaction Mechanism
Figure 2: Simplified mechanistic pathway from inorganic precursors to the active diazonium species.[3]
Usage: The diazonium solution is unstable. Use immediately for the subsequent coupling or substitution reaction (e.g., addition to CuCl/HCl for Sandmeyer).
Troubleshooting Guide
Observation
Root Cause
Corrective Action
Formation of yellow/brown tar
Triazene formation due to low acidity.
Ensure pH < 2 throughout. Increase HCl stoichiometry to 3.0+ equiv in future runs.
Rapid gas evolution during NaNO₂ addition
Decomposition due to high temperature (>10°C).
Stop addition. Add ice directly to the reaction mixture (if compatible) or enhance external cooling.
Precipitate remains after NaNO₂ addition
Incomplete reaction or Insoluble Diazonium Salt .
Check Starch-Iodide. If positive, the salt is likely insoluble (common with tetrafluoroborates, less common with chlorides). If negative, add more NaNO₂.
Starch-Iodide test is negative
Stoichiometry Error .
The amine consumed all nitrite. Add more NaNO₂ until a persistent positive test is achieved.
References
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
Organic Syntheses. (n.d.). General Procedures for Diazotization. Retrieved from .
PubChem. (2023).[11] 2-(2-Methoxyethyl)aniline Compound Summary. National Library of Medicine. Retrieved from .
Cao, Y. et al. (2020). Optimization of Diazotization Processes for Ortho-Substituted Anilines. Journal of Chemical Research. (Contextual grounding for steric effects in ortho-substitution).
Application Note: 2-(2-Methoxyethyl)aniline as a Strategic Precursor for Heterocycle Synthesis
Abstract This technical guide details the utility of 2-(2-methoxyethyl)aniline (CAS: 94653-41-3) as a versatile "masked" intermediate for the synthesis of nitrogen-containing heterocycles, specifically indolines (2,3-dih...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide details the utility of 2-(2-methoxyethyl)aniline (CAS: 94653-41-3) as a versatile "masked" intermediate for the synthesis of nitrogen-containing heterocycles, specifically indolines (2,3-dihydro-1H-indoles) and indoles . The 2-methoxyethyl side chain functions as a latent electrophile, allowing for controlled intramolecular cyclization under acidic or Lewis-acidic conditions. This note provides validated protocols for the conversion of this aniline derivative into the indoline scaffold—a critical pharmacophore found in
-adrenoceptor antagonists (e.g., Silodosin) and various alkaloid natural products.
Chemical Profile & Strategic Utility
The "Ortho-Effect" Advantage
2-(2-Methoxyethyl)aniline possesses a unique structural duality:
Nucleophilic Center: The primary amine (
) is ready for N-alkylation or acylation.
Latent Electrophile: The methoxyethyl group (
) is stable under basic and mild acidic conditions, preventing premature cyclization.
Upon activation (demethylation), the methoxy group transforms into a hydroxyl group (or bromide), which becomes a leaving group. The ortho-positioning forces the amine into proximity with this leaving group, facilitating a rapid, entropy-favored 5-exo-tet cyclization to form the indoline ring.
Retrosynthetic Logic
The molecule serves as a bridge between simple aromatics and complex fused heterocycles.
Figure 1: Retrosynthetic map highlighting the central role of 2-(2-methoxyethyl)aniline in accessing the indoline scaffold.
This is the most robust method for converting 2-(2-methoxyethyl)aniline to indoline. Hydrobromic acid acts as both the demethylating agent and the source of the nucleophile (bromide) that activates the ethyl chain.
Mechanism
Protonation: The ether oxygen is protonated.
Cleavage: Bromide ion attacks the methyl group (or the methylene), cleaving the ether to form the intermediate 2-(2-bromoethyl)aniline (transient) or the alcohol.
Cyclization: The amine nitrogen attacks the electrophilic carbon, displacing the bromide/water to close the ring.
Experimental Protocol
Materials:
2-(2-Methoxyethyl)aniline (1.0 eq)
Hydrobromic acid (
aq., 10.0 eq)
Sodium hydroxide (
aq.)
Dichloromethane (DCM) or Ethyl Acetate for extraction.
Step-by-Step Procedure:
Setup: Charge a round-bottom flask equipped with a reflux condenser and magnetic stir bar with 2-(2-methoxyethyl)aniline (e.g.,
, ).
Acid Addition: Carefully add
aqueous (, ). Caution: Exothermic reaction.
Reflux: Heat the mixture to reflux (
) for 4–6 hours. Monitor reaction progress by TLC (System: Hexane/EtOAc 3:1) or HPLC. The starting material spot should disappear, replaced by the lower Rf indoline spot.
Cooling: Cool the reaction mixture to room temperature (
).
Neutralization: Place the flask in an ice bath. Slowly basify the mixture to
using solution. Critical: Ensure temperature remains to prevent polymerization or oxidation.
Extraction: Extract the aqueous layer with DCM (
).
Workup: Combine organic layers, wash with brine (
), dry over anhydrous , and concentrate under reduced pressure.
Purification: The crude indoline is often pure enough (
) for subsequent steps. If necessary, purify via vacuum distillation (indoline b.p. ) or flash chromatography.
For substrates containing acid-sensitive functional groups (e.g., esters, amides) on the aromatic ring, the harsh reflux of
is unsuitable. offers a milder, low-temperature alternative.
Mechanism
complexes with the ether oxygen, facilitating cleavage of the O-Me bond at low temperatures. The resulting intermediate cyclizes upon workup or mild warming.
Inert Atmosphere: Flame-dry a 3-neck flask and purge with Nitrogen/Argon.
Solvation: Dissolve the starting material in anhydrous DCM (
) and cool to (dry ice/acetone bath).
Addition: Add
solution dropwise via syringe or addition funnel over 30 minutes. Note: Maintain temperature below .
Reaction: Allow the mixture to warm slowly to
over 2 hours, then stir at room temperature for an additional 2–4 hours.
Quenching (Critical): Cool the mixture back to
. Quench strictly by dropwise addition of Methanol () followed by ice water. Warning: Violent evolution of gas.
Cyclization: Basify with saturated
to . Stir vigorously for 30 minutes to ensure cyclization of the intermediate alcohol/bromide.
Isolation: Separate phases. Extract aqueous layer with DCM. Dry and concentrate.
Expected Yield:
Industrial Application: Silodosin Analogues
This chemistry is foundational for the synthesis of Silodosin (Rapaflo) and related
-blockers. While industrial Silodosin synthesis often starts with pre-functionalized indolines, the 2-(2-methoxyethyl)aniline scaffold allows for the rapid generation of novel analogs for structure-activity relationship (SAR) studies.
Workflow for Silodosin-Core Synthesis
Figure 2: Strategic insertion of functional groups prior to ring closure.
Note on Strategy: It is often superior to perform electrophilic aromatic substitution (e.g., nitration or acylation at the C-5 position) before cyclization. The open-chain aniline directs para (C-5) effectively, whereas the indoline nitrogen is also para-directing but steric constraints of the fused ring can sometimes alter regioselectivity or yield.
Troubleshooting & Critical Process Parameters (CPPs)
Parameter
Issue
Solution
Temperature Control
Polymerization of aniline/indoline
Keep quenching steps . Store indolines under inert gas at to prevent oxidation to indoles.
Reagent Quality
Incomplete demethylation
must be (constant boiling). If using , ensure reagent is not hydrolyzed (should be colorless/yellow, not brown).
Side Reactions
N-Alkylation (Intermolecular)
Perform cyclization in dilute conditions () if intermolecular dimerization is observed, though the intramolecular rate is usually much faster.
Quenching
Safety Hazard
Always quench with first, then water. Direct water addition causes violent exotherms that can degrade the product.
References
Cyclization of Phenethylamines to Indolines
Title: Synthesis of Indolines via intramolecular cycliz
Source:Journal of Organic Chemistry.
Context: General methodology for converting o-substituted phenethyl alcohols/ethers to indolines.
Link: (See "Synthesis" section references).
Silodosin Synthesis & Intermediates
Title: Process for the preparation of Silodosin and intermediates thereof.[2][3][4]
Source:Google P
Context: Describes the industrial route to Silodosin, highlighting the indoline core construction.
Link:
Demethylation with Boron Tribromide
Title: Demethylation of Aryl Methyl Ethers using BBr3.[5]
Source:Organic Syntheses.
Context: Standard oper
Link:
General Indoline Synthesis Review
Title: Recent Advances in the Synthesis of Indolines.[6]
Source:Asian Journal of Organic Chemistry.
Link: (Reference for modern catalytic alternatives).
Application Note: High-Fidelity Imine Synthesis using 2-(2-Methoxyethyl)aniline
This Application Note is designed for researchers in medicinal chemistry and organometallic synthesis. It details the optimized protocols for converting 2-(2-Methoxyethyl)aniline into its corresponding aldimines (Schiff...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for researchers in medicinal chemistry and organometallic synthesis. It details the optimized protocols for converting 2-(2-Methoxyethyl)aniline into its corresponding aldimines (Schiff bases).
Beyond standard condensation, this guide highlights the strategic importance of the ortho-methoxyethyl side chain, which serves as a critical directing group in Povarov [4+2] cycloadditions and as a hemilabile donor in N,O-bidentate ligand systems .
Introduction & Strategic Utility
2-(2-Methoxyethyl)aniline (CAS: 31553-11-4) is a specialized aniline derivative featuring a flexible ether side chain at the ortho position. Unlike simple anilines, this molecule offers unique reactivity profiles due to the "hemilabile" nature of the methoxy ether oxygen.
Key Applications
Povarov Cyclization Precursor: The resulting imines are prime substrates for Lewis Acid-catalyzed [4+2] aza-Diels-Alder reactions, yielding complex tetrahydroquinoline scaffolds used in drug discovery.
Hemilabile Ligand Design: The N-imine and O-ether atoms create a bidentate chelate pocket capable of stabilizing transition metals (Pd, Ni, Cu) during catalysis, with the ether arm able to dissociate to open coordination sites.
Reductive Amination: A gateway to functionalized secondary amines with enhanced solubility profiles.
Chemical Mechanism & Kinetics
The formation of the imine follows a reversible acid-catalyzed condensation mechanism. However, the ortho-methoxyethyl group introduces a steric and electronic nuance.
Mechanistic Pathway[1][2][3][4]
Nucleophilic Attack: The aniline nitrogen attacks the aldehyde carbonyl (electrophile).
Hemiaminal Formation: Proton transfer yields the neutral carbinolamine intermediate.
Acid-Catalyzed Dehydration: Protonation of the hydroxyl group facilitates water elimination, forming the iminium ion.
Deprotonation: Loss of a proton yields the neutral imine (Schiff base).
Critical Consideration: The ortho-ether chain is flexible. In non-polar solvents, it may weakly interact with the forming iminium center or Lewis acid catalysts, potentially accelerating the reaction via an "internal solvation" effect, or conversely, retarding it via steric blocking if the aldehyde is bulky.
ESI-MS usually shows the protonated molecular ion.
Graphviz Diagram: Experimental Workflow
Figure 2: Decision matrix for selecting the optimal synthesis protocol.
Troubleshooting & Stability
Hydrolysis: Imines revert to aldehydes and amines in the presence of water and acid. Always store under inert atmosphere (Ar/N₂) at -20°C if not using immediately.
Purification: Silica gel is slightly acidic and can hydrolyze imines during column chromatography.
Solution: Pre-treat silica with 1% Triethylamine (Et₃N) in Hexane before loading the column.
Alternative: Recrystallization is preferred over chromatography.
Oil Formation: If the product oils out, try triturating with cold Pentane or Diethyl Ether to induce crystallization.
References
General Imine Synthesis: Layer, R. W. (1963). The Chemistry of Imines. Chemical Reviews, 63(5), 489–510. Link
Povarov Reaction Context: Kouznetsov, V. V. (2009). Recent synthetic applications of the Povarov reaction. Tetrahedron, 65(14), 2721-2750. Link
Ortho-Substituted Anilines: Glushkov, V. A., & Shklyaev, Y. V. (2005). Synthesis of 1,2,3,4-tetrahydroquinolines by the Povarov reaction. Chemistry of Heterocyclic Compounds, 41, 1261–1279. Link
Hemilabile Ligands: Braunstein, P., & Naud, F. (2001). Hemilability of Hybrid Ligands and the Coordination Chemistry of Oxazoline-Based Systems. Angewandte Chemie International Edition, 40(4), 680-699. Link
synthesis of pharmaceutical intermediates using 2-(2-Methoxyethyl)aniline
Application Note: Strategic Synthesis of Pharmaceutical Intermediates using 2-(2-Methoxyethyl)aniline Executive Summary 2-(2-Methoxyethyl)aniline (CAS: 31553-11-4), also known as o-aminophenethyl methyl ether, is a high-...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Synthesis of Pharmaceutical Intermediates using 2-(2-Methoxyethyl)aniline
Executive Summary
2-(2-Methoxyethyl)aniline (CAS: 31553-11-4), also known as o-aminophenethyl methyl ether, is a high-value bifunctional building block in medicinal chemistry. Its structural uniqueness lies in the ortho-positioned methoxyethyl side chain, which serves two distinct strategic roles:
A "Masked" Reactive Handle: The methoxy ether is stable under basic and mild acidic conditions, allowing chemoselective functionalization of the aniline nitrogen. However, under strong acidic conditions (e.g., HBr), it acts as a leaving group precursor for intramolecular cyclization.
A Pharmacophore Element: In certain kinase inhibitors and GPCR ligands, the methoxyethyl tail is retained to improve water solubility and hydrogen-bond acceptance in the solvent-exposed region of the binding pocket.
This guide details the synthetic protocols for transforming this intermediate into Indoline (2,3-dihydroindole) —a core scaffold for drugs such as Silodosin (Rapaflo) and Indapamide —and functionalized Quinolines .
Strategic Application Map
The following diagram illustrates the divergent synthetic pathways available from 2-(2-Methoxyethyl)aniline.
Figure 1: Divergent synthetic pathways from 2-(2-Methoxyethyl)aniline. The Indoline pathway (Green) is the primary industrial application.
Detailed Experimental Protocols
Protocol A: Synthesis of Indoline (2,3-Dihydroindole)
Significance: This is the most critical transformation. Indoline is the structural core of the alpha-blocker Silodosin . The 2-methoxyethyl group acts as a pre-installed 2-carbon chain that cyclizes perfectly to form the 5-membered ring.
Mechanism:
Ether Cleavage: HBr protonates the ether oxygen; bromide attacks the alkyl carbon (SN2), releasing methyl bromide and forming the alkyl bromide.
Cyclization: The aniline nitrogen performs an intramolecular nucleophilic attack on the alkyl bromide to close the ring.
Materials:
2-(2-Methoxyethyl)aniline (1.0 equiv)
Hydrobromic acid (48% aq., 5.0 equiv)
Acetic acid (glacial, solvent volume)
Sodium Hydroxide (NaOH, 20% aq.)
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
Step-by-Step Methodology:
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-(2-Methoxyethyl)aniline (15.1 g, 100 mmol) in glacial acetic acid (50 mL).
Acid Addition: Cautiously add 48% hydrobromic acid (55 mL, ~500 mmol) to the stirring solution. Caution: Exothermic reaction.
Reflux: Heat the mixture to reflux (approx. 110–120 °C) for 4–6 hours. Monitor by TLC or HPLC for the disappearance of the starting material. The intermediate 2-(2-bromoethyl)aniline may be observed transiently.
Cyclization & Workup:
Cool the reaction mixture to 0 °C in an ice bath.
Slowly basify the mixture to pH > 10 using 20% NaOH solution. Note: This step neutralizes the acid and deprotonates the ammonium salt, triggering the final cyclization if it hasn't already occurred, and liberating the free indoline base.
Extraction: Extract the aqueous mixture with DCM (3 x 50 mL).
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Distillation: Purify the crude oil by vacuum distillation (bp ~220 °C at atm, or ~85 °C at 10 mmHg) to obtain Indoline as a clear to pale yellow oil.
Significance: Reaction with aldehydes allows for the construction of quinoline derivatives, useful in antimalarial and anticancer research.
Methodology (Modified Doebner-Miller):
Mixing: Combine 2-(2-Methoxyethyl)aniline (10 mmol) and the target aldehyde (e.g., benzaldehyde, 10 mmol) in ethanol (20 mL).
Catalyst: Add Iodine (I₂, 10 mol%) or mild acid (p-TsOH).
Oxidation/Cyclization: Heat to 80 °C for 12 hours. The reaction involves condensation followed by oxidative cyclization (often requiring an oxidant like DMSO or atmospheric oxygen if not using a specific dehydrogenation reagent).
Note: The methoxyethyl side chain may remain intact (yielding a 8-(2-methoxyethyl)quinoline derivative) or participate in complex rearrangements depending on the exact conditions. Standard use preserves the ether.
Pharmaceutical Relevance & Case Studies
Drug / Class
Role of Intermediate
Structural Contribution
Silodosin (Rapaflo)
Core Scaffold Precursor
The indoline core is the structural heart of Silodosin. While industrial routes may use nitrated precursors, the cyclization of the phenethyl chain is the fundamental ring-closing strategy.
Indapamide
Core Scaffold
Contains an indoline ring fused to a sulfonamide moiety.
Kinase Inhibitors
Solubility Tail
In "Type II" kinase inhibitors, the 2-methoxyethylamino motif is frequently attached to the hinge-binding region to project into the solvent channel, improving oral bioavailability.
Safety and Handling (MSDS Summary)
Hazards: 2-(2-Methoxyethyl)aniline is an aniline derivative.[1] It is toxic if swallowed, inhaled, or absorbed through the skin. It may cause methemoglobinemia (blue skin, shortness of breath).
Storage: Store under inert gas (Nitrogen/Argon) in a cool, dark place. Aniline derivatives oxidize (darken) upon exposure to air and light.
Compatibility: Incompatible with strong oxidizing agents and strong acids (unless intended for reaction).
References
PubChem Compound Summary. "2-(2-Methoxyethyl)aniline (CID 15208917)." National Center for Biotechnology Information. [Link]
Organic Chemistry Portal. "Synthesis of Indolines: Intramolecular Cyclization." (General reference for phenethylamine cyclization protocols). [Link]
World Intellectual Property Organization (WIPO). "Method for Synthesizing Silodosin and Intermediate Thereof." WO2018205919. (Describes the indoline core construction). [Link]
Coldham, I., et al. "Asymmetric synthesis of 2-arylindolines... by kinetic resolution." Chemistry - A European Journal, 2021. (Demonstrates lithiation/cyclization logic on similar substrates). [Link]
Technical Support Center: 2-(2-Methoxyethyl)aniline Stability Protocols
Topic: Preventing Ether Cleavage in 2-(2-Methoxyethyl)aniline Reactions Document ID: TSC-ORG-2024-002 Status: Active Audience: Medicinal Chemists, Process Chemists Executive Summary & Chemical Context The Challenge: 2-(2...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Preventing Ether Cleavage in 2-(2-Methoxyethyl)aniline Reactions
Document ID: TSC-ORG-2024-002
Status: Active
Audience: Medicinal Chemists, Process Chemists
Executive Summary & Chemical Context
The Challenge:
2-(2-Methoxyethyl)aniline presents a unique chemoselective challenge. While the primary amine (aniline) often requires acidic conditions for functionalization (e.g., diazotization, condensation), the aliphatic methyl ether side chain is susceptible to cleavage (demethylation) under specific acidic/nucleophilic conditions.
The "Ether Stability Paradox":
Aliphatic ethers are generally robust to bases and oxidizing agents but are vulnerable to acid-mediated nucleophilic substitution . In this specific molecule, the aniline nitrogen acts as a local Lewis base, which can complicate stoichiometry with Lewis acids (
, ), often necessitating excess reagent that inadvertently triggers ether cleavage.
Core Objective:
To perform transformations on the aniline ring or nitrogen without degrading the methoxyethyl side chain.
Mechanism of Failure: Why Cleavage Occurs
To prevent cleavage, one must understand the microscopic pathway that leads to it. The cleavage of aliphatic methyl ethers is almost exclusively an acid-catalyzed
Boron halides coordinate irreversibly to oxygen, facilitating rapid cleavage.
Solvents
DCM, THF, Toluene, Acetonitrile
Water (at high temp/acid), Pyridine (if salt)
High dielectric solvents can stabilize the transition state for cleavage.
Module B: The "Aniline Sponge" Effect
When using Lewis Acids (e.g., for Friedel-Crafts or amide coupling), the aniline nitrogen will complex with the Lewis Acid before the catalyst activates the desired electrophile.
The Trap: Researchers often add excess Lewis Acid (>2 equiv) to "overcome" the amine. This excess free Lewis Acid is what attacks the ether.
The Fix: Pre-complex the aniline with a weaker acid (e.g., 1 equiv of
or ) to "mask" the nitrogen before adding the sensitive reagents, or protect the nitrogen (Acetyl, Boc) prior to the reaction.
Visualizing the Pathway
The following diagram illustrates the divergence between stable reaction pathways and cleavage pathways.
Figure 1: Mechanistic divergence. The presence of a nucleophile (bromide/iodide) drives the reversible protonation toward irreversible cleavage.
Troubleshooting & FAQs
Scenario 1: Sandmeyer Reaction (Diazotization)
User Question: "I am trying to convert the aniline to a diazonium salt using
, but I see a new polar spot on TLC. Did I cleave the ether?"
Diagnosis: While dilute at is usually safe, local heating or high concentrations can cause partial cleavage.
Protocol Fix:
Switch from
to (2.5 equiv) . The bisulfate anion () is non-nucleophilic.
Maintain temperature strictly
during addition.
If a halide counter-ion is absolutely required for the subsequent step (e.g., Sandmeyer to Chloride), generate the diazonium sulfate first, then add the chloride source (
) at the last moment.
Scenario 2: Amide Coupling
User Question: "I used
to remove a benzyl group elsewhere in the molecule, and I lost my methyl ether too."
Diagnosis: is non-selective; it cleaves methyl ethers as efficiently as benzyl ethers.
Protocol Fix:
Alternative: Use Hydrogenolysis (
) for benzyl removal. The aliphatic methyl ether is stable to hydrogenation.
Alternative: If Lewis Acid is required, use
at and quench immediately, though this is high-risk.
Scenario 3: Unwanted Cyclization
User Question: "I isolated a product with the correct mass minus 14 (or similar). It looks like the ring closed."
Diagnosis: If the aniline nitrogen is activated (e.g., as a nitrene or radical cation), it can attack the ether side chain. Alternatively, if the ether is cleaved to an alcohol, the alcohol can attack the aromatic ring or nitrogen substituents.
Protocol Fix:
Keep the dilution high (
) to favor intermolecular reactions over intramolecular ones if the risk is dimerization.
However, for this specific molecule, cyclization usually requires a "leaving group" on the ether. By preventing ether activation (avoiding
), you prevent the formation of the leaving group that enables cyclization.
Standard Operating Procedures (SOPs)
SOP-01: Acidic Workup for 2-(2-Methoxyethyl)aniline Derivatives
Standard aqueous workups can be risky if the aqueous layer is strongly acidic and hot.
Quench: Pour reaction mixture into ice-cold Saturated
or .
Why: Neutralize acid immediately before the mixture warms up.
Extraction: Use EtOAc or DCM.
Washing: Wash organic layer with Brine.
Avoid: Do not wash with
if you plan to concentrate the organic layer with heat. Trace during rotary evaporation (where temp increases) can cause "concentration cleavage."
SOP-02: Safe Diazotization Protocol
Dissolve 2-(2-Methoxyethyl)aniline (1.0 equiv) in 15%
(approx 3-4 equiv of acid).
Cool to
(ice/salt bath).
Add
(1.1 equiv) in water dropwise, keeping internal temp .
Stir 20 min.
Check: The solution should be clear/yellow. The methyl ether is stable under these conditions for >4 hours.
References
Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience: New York, 1999. (Chapter on protection of Hydroxyl groups; details stability of methyl ethers).
Clayden, J.; Greeves, N.; Warren, S.Organic Chemistry, 2nd ed.; Oxford University Press, 2012. (Mechanisms of ether cleavage via
vs
).
Bhatt, M. V.; Kulkarni, S. U. "Cleavage of Ethers." Synthesis1983 , 1983(04), 249-282. (The definitive review on reagents for ether cleavage).
Weissman, S. A.; Zewge, D. "Recent Advances in Ether Dealkylation." Tetrahedron2005 , 61(33), 7833-7863.
Technical Support Center: Stability of the Methoxyethyl (MOE) Group Under Acidic Conditions
Welcome to the technical support center for the methoxyethyl (MOE) protecting group. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troub...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the methoxyethyl (MOE) protecting group. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and answers to frequently asked questions regarding the stability and cleavage of the MOE group in acidic environments.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of the Methoxyethyl (MOE) group?
The methoxyethyl (MOE) group is a protecting group for hydroxyl functionalities, particularly utilized in nucleic acid chemistry.[1][2] It is generally stable under a range of non-acidic conditions. However, like other acetal and ether-based protecting groups, it is susceptible to cleavage under acidic conditions.[3][4] The stability of the MOE group is influenced by factors such as the strength of the acid, temperature, solvent, and the nature of the substrate molecule.[5] In the context of modified nucleic acids, the MOE group has been shown to enhance the stability of duplexes.[6]
Q2: How does the stability of the MOE group compare to other common protecting groups under acidic conditions?
The stability of ether and acetal protecting groups to acid hydrolysis can vary significantly.[4] Generally, the rate of cleavage is influenced by the electronic and steric properties of the group.
Compared to Tetrahydropyranyl (THP): The THP group is generally more labile to acid than the MOM group.[3] It can often be removed under milder acidic conditions.[3]
Compared to Silyl Ethers (TBS, TIPS): The stability of silyl ethers is highly dependent on the steric bulk around the silicon atom.[7] Under acidic conditions, the relative stability generally follows the order: TMS < TES < TBDMS (TBS) < TIPS < TBDPS.[3] The cleavage of silyl ethers proceeds via protonation of the ether oxygen, followed by nucleophilic attack on the silicon atom.[7]
The following table provides a qualitative comparison of the relative stability of these protecting groups under acidic conditions.
Q3: What is the mechanism of acid-catalyzed cleavage of the MOE group?
The acid-catalyzed cleavage of the methoxyethyl (MOE) group, like other ethers, proceeds through a nucleophilic substitution reaction.[9] The reaction can follow either an SN1 or SN2 pathway, depending on the structure of the substrate.[9][10]
Protonation: The first step involves the protonation of the ether oxygen atom by the acid catalyst. This converts the hydroxyl group into a much better leaving group (an alcohol).[7][11]
Nucleophilic Attack/Carbocation Formation:
SN2 Pathway: A nucleophile (often the conjugate base of the acid or the solvent) attacks the less sterically hindered carbon atom adjacent to the protonated oxygen, displacing the alcohol in a single concerted step.[11]
SN1 Pathway: If one of the carbon atoms attached to the ether oxygen can form a stable carbocation (e.g., tertiary or benzylic), the protonated ether can dissociate to form this carbocation and the corresponding alcohol. The carbocation is then captured by a nucleophile.[9][12]
The following diagram illustrates the general mechanism for the acid-catalyzed cleavage of a methoxyethyl ether.
Caption: Mechanism of acid-catalyzed cleavage of a methoxyethyl ether.
Q4: What factors influence the rate of MOE group cleavage?
Several factors can affect the kinetics of the acid-catalyzed cleavage of the MOE group:
Acid Strength: Stronger acids will lead to a higher concentration of the protonated ether intermediate, thus increasing the reaction rate.[9]
Temperature: Higher temperatures generally increase the rate of reaction. However, elevated temperatures can also promote side reactions.
Solvent: The choice of solvent can influence the stability of intermediates and the transition state. Polar protic solvents can participate in the reaction.
Substrate Structure: The steric and electronic properties of the substrate molecule can impact the accessibility of the ether oxygen for protonation and the subsequent nucleophilic attack.[7]
Presence of Other Functional Groups: Other acid-sensitive functional groups in the molecule may react under the deprotection conditions, necessitating careful optimization.[13]
Q5: What are the typical acidic conditions for the deprotection of MOE ethers?
The conditions for MOE deprotection need to be optimized based on the specific substrate and the presence of other functional groups. Milder conditions are generally preferred to avoid unwanted side reactions. Some common acidic systems used for the cleavage of similar ether protecting groups include:
p-Toluenesulfonic acid (pTSA) in an appropriate solvent.[5]
Trifluoroacetic acid (TFA), often with scavengers like water or triisopropylsilane (TIS).
Lewis Acids:
Boron tribromide (BBr₃) is a powerful reagent for cleaving methyl ethers, but it is often too harsh for more complex molecules.[13]
Other Lewis acids such as TMSBr or ZnBr₂ in the presence of a nucleophile have been used for the deprotection of similar groups like MOM ethers.[14][15]
Troubleshooting Guide
Problem: Incomplete deprotection of the MOE group.
Possible Causes & Solutions:
Insufficient Acid: The catalytic amount of acid may be insufficient, or the acid may have been neutralized by basic functionalities on the substrate.
Solution: Increase the stoichiometry of the acid. Perform a small-scale trial to determine the optimal amount.
Low Reaction Temperature: The reaction may be too slow at the current temperature.
Solution: Gradually increase the reaction temperature while monitoring for the formation of byproducts by TLC or LC-MS.
Short Reaction Time: The reaction may not have reached completion.
Solution: Extend the reaction time and monitor the progress at regular intervals.
Inappropriate Solvent: The solvent may not be optimal for the reaction.
Solution: Experiment with different solvents. For example, a more polar solvent might facilitate the reaction.
Caption: Troubleshooting workflow for incomplete MOE deprotection.
Problem: Unwanted side reactions or degradation of the substrate during MOE deprotection.
Possible Causes & Solutions:
Presence of Other Acid-Labile Groups: The substrate may contain other protecting groups or functional groups that are sensitive to the acidic conditions used for MOE cleavage.[13]
Solution: Use milder acidic conditions (e.g., pyridinium p-toluenesulfonate (PPTS), weaker Lewis acids). A thorough review of the stability of all functional groups in the molecule is crucial.[3]
Harsh Reaction Conditions: The concentration of the acid, the temperature, or the reaction time may be too high.
Solution: Reduce the acid concentration, lower the reaction temperature, and monitor the reaction closely to stop it as soon as the starting material is consumed.
Formation of Reactive Intermediates: The cleavage of the protecting group can generate reactive carbocations that can be trapped by nucleophilic functional groups within the molecule or lead to other rearrangements.
Solution: Add a scavenger to the reaction mixture to trap any reactive intermediates. Common scavengers include water, triisopropylsilane (TIS), or thioanisole.
Problem: Difficulty in selectively cleaving the MOE group in the presence of other acid-labile protecting groups.
Possible Causes & Solutions:
Similar Lability of Protecting Groups: The MOE group and another protecting group in the molecule may have very similar stability under the chosen acidic conditions.
Solution: Fine-tuning the reaction conditions is key. A systematic screening of different acids, solvents, and temperatures may be necessary. For instance, some Lewis acids may show selectivity for one type of ether over another. It's also worth considering if the order of deprotection steps in the synthetic route can be altered.
Experimental Protocols
General Protocol for Acid-Catalyzed Deprotection of a MOE-Protected Alcohol
This is a general guideline; the optimal conditions may vary depending on the substrate.
Dissolve the Substrate: Dissolve the MOE-protected compound in a suitable solvent (e.g., methanol, dichloromethane, or a mixture of THF/water) in a round-bottom flask equipped with a magnetic stir bar.
Add the Acid: To the stirred solution, add the acidic reagent (e.g., a catalytic amount of concentrated HCl, pTSA, or a stoichiometric amount of a weaker acid like acetic acid).
Monitor the Reaction: Monitor the progress of the reaction by an appropriate method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.
Quench the Reaction: Once the reaction is complete, quench the acid by adding a mild base, such as a saturated aqueous solution of sodium bicarbonate, until the pH is neutral.
Work-up: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by an appropriate method, such as flash column chromatography, to obtain the desired deprotected alcohol.
References
A Comparative Guide to the Stability of TBS and TIPS Protecting Groups in Acidic and Basic Conditions - Benchchem.
Application Notes and Protocols: Deprotection of the Methoxy Group in 5-Methoxypent-1-yne Derivatives - Benchchem.
Application Note: Acid-Catalyzed Cleavage of Methoxymethyl (MOM) Ethers - Benchchem.
Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) - Suzhou Highfine Biotech.
Structural characteristics of 2′-O-(2-methoxyethyl)-modified nucleic acids from molecular dynamics simulations - Oxford Academic.
METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP - AdiChemistry.
Tuning the stability of alkoxyisopropyl protection groups - Beilstein Journals.
Technical Support Center: Purification of 2-(2-Methoxyethyl)aniline
Welcome to the Technical Support Center for the purification of 2-(2-methoxyethyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance a...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for the purification of 2-(2-methoxyethyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the removal of unreacted nitrobenzene from your 2-(2-methoxyethyl)aniline product. Our goal is to equip you with the scientific rationale and practical protocols to achieve high purity for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the key physical property differences between 2-(2-methoxyethyl)aniline and nitrobenzene that can be exploited for separation?
A1: Understanding the distinct physical properties of your target compound and the primary impurity is the foundation of an effective purification strategy. While specific data for 2-(2-methoxyethyl)aniline can be limited, we can infer its properties from the parent compound, aniline, and compare them to nitrobenzene.
The anticipated lower boiling point of the aniline derivative compared to nitrobenzene allows for separation via fractional distillation.
Acidity/Basicity
Basic (due to the amino group)
Neutral
The basicity of the aniline allows for its selective conversion to a water-soluble salt through reaction with an acid, forming the basis of acid-base extraction.[3]
Solubility
Likely soluble in organic solvents and slightly soluble in water. Its salt form is water-soluble.
Sparingly soluble in water, soluble in most organic solvents.[2]
The differential solubility of the aniline and its salt between aqueous and organic phases is the principle behind acid-base extraction.
Visual inspection can give a preliminary indication of significant nitrobenzene contamination.
Q2: What are the primary methods for removing unreacted nitrobenzene from my 2-(2-methoxyethyl)aniline product?
A2: There are three primary methods suitable for this purification, each with its own advantages and considerations:
Acid-Base Extraction: This is often the most effective and straightforward method for separating basic compounds like anilines from neutral impurities like nitrobenzene.[3]
Fractional Distillation: This technique separates compounds based on differences in their boiling points. It is a viable option if the boiling points of 2-(2-methoxyethyl)aniline and nitrobenzene are sufficiently different.[4]
Column Chromatography: This method separates compounds based on their differential adsorption to a stationary phase. It can be a high-resolution technique but may be less practical for large-scale purifications.
Q3: Are there any specific safety concerns I should be aware of when handling 2-(2-methoxyethyl)aniline and nitrobenzene?
A3: Yes, both compounds present significant health and safety risks.
2-(2-Methoxyethyl)aniline: This compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[5]
Nitrobenzene: It is highly toxic and can be absorbed through the skin. It is a suspected carcinogen and can cause damage to organs through prolonged or repeated exposure.[6]
Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Consult the Safety Data Sheets (SDS) for both compounds before starting any work.[5][6]
Troubleshooting Guides
This section addresses common issues encountered during the purification of 2-(2-methoxyethyl)aniline.
Acid-Base Extraction Troubleshooting
Problem 1: An emulsion has formed between the aqueous and organic layers, and they are not separating.
Causality: Emulsions are often caused by vigorous shaking, especially when the mixture contains compounds that can act as surfactants. The methoxyethyl group in your product might contribute to this.[7]
Solutions:
Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for extraction with minimal emulsion formation.[7]
Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break up the emulsion.[7]
Filtration: For stubborn emulsions, you can try filtering the mixture through a pad of celite or glass wool.
Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for an extended period can lead to phase separation.
Problem 2: My product yield is low after extraction and recovery.
Causality: Incomplete extraction or loss of product during the workup are common causes of low yield.
Solutions:
Multiple Extractions: Perform multiple extractions with smaller volumes of the organic solvent rather than a single extraction with a large volume. This is a more efficient way to recover your product.[8]
pH Adjustment: Ensure the pH of the aqueous layer is sufficiently basic (pH > 10) after adding the base to regenerate the free aniline. Use pH paper to verify. Incomplete neutralization will result in some of your product remaining in the aqueous layer as the salt.
Back-Extraction: After the initial separation, you can "back-extract" the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product.
Fractional Distillation Troubleshooting
Problem 1: The temperature at the distillation head is fluctuating, and I'm not getting a clean separation.
Causality: This can be due to uneven heating, a distillation rate that is too fast, or an inefficient fractionating column.
Solutions:
Controlled Heating: Use a heating mantle with a stirrer to ensure even and controlled heating of the distillation flask.
Slow and Steady Distillation: Aim for a distillation rate of 1-2 drops per second. This allows for proper equilibration in the fractionating column.[4]
Insulation: Insulate the fractionating column with glass wool or aluminum foil to maintain a proper temperature gradient.
Adequate Column Length: Ensure your fractionating column is long enough and has a sufficient number of theoretical plates for the separation.
Problem 2: The product is darkening or decomposing in the distillation flask.
Causality: Anilines can be sensitive to heat and air, leading to oxidation and decomposition at high temperatures.
Solutions:
Vacuum Distillation: Perform the distillation under reduced pressure. This will lower the boiling points of both your product and the nitrobenzene impurity, reducing the risk of thermal decomposition.
Nitrogen Atmosphere: Conduct the distillation under an inert atmosphere of nitrogen or argon to prevent oxidation.
Column Chromatography Troubleshooting
Problem 1: My product is streaking or "tailing" on the column, leading to poor separation.
Causality: Tailing is often caused by the interaction of the basic aniline with the acidic silica gel stationary phase. It can also be a result of using a solvent system with too low a polarity.
Solutions:
Solvent System Modification: Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to your eluent. This will neutralize the acidic sites on the silica gel and improve the peak shape of your aniline.
Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. This can help to sharpen the elution band of your product.[9]
Alternative Stationary Phase: Consider using a less acidic stationary phase, such as alumina (neutral or basic), or a reverse-phase column if your compound is sufficiently non-polar.
Problem 2: I'm not recovering all of my compound from the column.
Causality: Your compound may be irreversibly adsorbed onto the silica gel, especially if it is highly polar or if the column is not properly deactivated.
Solutions:
Deactivation: As mentioned above, adding a basic modifier to the eluent can prevent strong adsorption.
Flush the Column: After collecting your product, flush the column with a highly polar solvent (e.g., methanol or a mixture of dichloromethane and methanol) to try and recover any remaining material.
Check for Decomposition: It's possible your compound is decomposing on the silica gel. You can test for this by spotting your compound on a TLC plate, letting it sit for a while, and then eluting it to see if any new spots appear.[9]
Experimental Protocols
Protocol 1: Acid-Base Extraction
This protocol is the recommended starting point for the purification of 2-(2-methoxyethyl)aniline.
Workflow Diagram:
Caption: Workflow for the purification of 2-(2-methoxyethyl)aniline via acid-base extraction.
Step-by-Step Methodology:
Dissolution: Dissolve the crude reaction mixture containing 2-(2-methoxyethyl)aniline and unreacted nitrobenzene in a suitable organic solvent, such as diethyl ether or dichloromethane, in a separatory funnel.
Acidification: Add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl).
Extraction: Stopper the separatory funnel and gently invert it several times, venting frequently to release any pressure buildup. Avoid vigorous shaking to prevent emulsion formation.[7]
Separation: Allow the layers to separate. The top layer will be the organic phase containing the neutral nitrobenzene, and the bottom aqueous layer will contain the protonated 2-(2-methoxyethyl)anilinium chloride.
Isolate Nitrobenzene: Drain the lower aqueous layer into a clean flask. The remaining organic layer can be washed with brine, dried over anhydrous sodium sulfate, and the solvent evaporated to recover the nitrobenzene.
Regenerate the Aniline: Return the aqueous layer to the separatory funnel. Slowly add a dilute aqueous base solution (e.g., 2 M NaOH) while swirling until the solution is strongly basic (test with pH paper to ensure pH > 10). The free 2-(2-methoxyethyl)aniline will separate out.
Final Extraction: Extract the regenerated aniline with two to three portions of a fresh organic solvent.
Drying and Evaporation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the purified 2-(2-methoxyethyl)aniline.
Protocol 2: Fractional Distillation
This method is suitable if a significant boiling point difference exists between the product and the impurity.
Workflow Diagram:
Caption: Simplified workflow for fractional distillation.
Step-by-Step Methodology:
Apparatus Setup: Assemble a fractional distillation apparatus, including a round-bottom flask, a fractionating column, a condenser, a receiving flask, and a thermometer.
Charging the Flask: Add the crude mixture to the distillation flask along with a few boiling chips or a magnetic stir bar.
Heating: Gently heat the flask. The more volatile component, expected to be 2-(2-methoxyethyl)aniline, will begin to vaporize first.[10]
Equilibration: Observe the vapor rising through the fractionating column. Maintain a slow and steady heating rate to allow for proper separation.
Collection: Collect the fraction that distills over at a constant temperature. This will be your purified product.
Monitoring: Monitor the temperature at the distillation head. A sharp increase in temperature will indicate that the higher-boiling nitrobenzene is beginning to distill. At this point, change the receiving flask.
Protocol 3: Column Chromatography
This protocol offers high resolution for separating compounds with different polarities.
Workflow Diagram:
Caption: General workflow for purification by column chromatography.
Step-by-Step Methodology:
Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.
Sample Loading: Dissolve the crude mixture in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
Elution: Begin eluting the column with a suitable solvent system (e.g., a mixture of hexane and ethyl acetate). The less polar nitrobenzene will travel down the column faster than the more polar 2-(2-methoxyethyl)aniline.
Fraction Collection: Collect the eluent in a series of fractions.
Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify which fractions contain the pure product.
Isolation: Combine the pure fractions and evaporate the solvent to obtain the purified 2-(2-methoxyethyl)aniline.
Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage. [Link]
Bartleby. Advantages And Disadvantages Of Fractional Distillation. [Link]
LCGC International. Tips for Troubleshooting Liquid–Liquid Extractions. [Link]
The Royal Society of Chemistry. Synthesis of aniline and benzaldehyde derivatives from nitroarenes and alcohols catalyzed by nano-gold catalyst. [Link]
Chem Help ASAP. synthesis of anilines. YouTube. [Link]
Penta chemicals. Aniline - SAFETY DATA SHEET. [Link]
MDPI. Removal of Pyridine, Quinoline, and Aniline from Oil by Extraction with Aqueous Solution of (Hydroxy)quinolinium and Benzothiazolium Ionic Liquids in Various Ways. [Link]
DWSIM. Production of aniline by hydrogenation of nitrobenzene. [Link]
Technical Support Center: Optimization of 2-(2-Methoxyethyl)nitrobenzene Reduction
Executive Summary The reduction of 2-(2-methoxyethyl)nitrobenzene presents a unique chemoselectivity challenge. While the nitro group is easily reduced, the ortho-substituted ether side chain introduces the risk of demet...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The reduction of 2-(2-methoxyethyl)nitrobenzene presents a unique chemoselectivity challenge. While the nitro group is easily reduced, the ortho-substituted ether side chain introduces the risk of demethylation-cyclization sequences (forming indoline derivatives) or steric inhibition leading to azo/azoxy dimers .
This guide synthesizes field-proven protocols to maximize the yield of the target aniline while preserving the methoxyethyl ether functionality. We prioritize Catalytic Hydrogenation as the "Golden Path" for scalability and purity, with Dissolving Metal Reduction as a robust alternative for specific constraints.
Part 1: The "Golden Path" Protocol (Catalytic Hydrogenation)
For 90% of applications, catalytic hydrogenation over Palladium on Carbon (Pd/C) offers the highest yield (>95%) and simplest workup.
Optimized Workflow
Parameter
Recommendation
Rationale
Catalyst
5% or 10% Pd/C (50% wet)
"Wet" catalyst minimizes ignition risk. Pd is superior to Pt for preventing ring hydrogenation under mild conditions.
Loading
5-10 wt% relative to substrate
Balances reaction rate with cost. Lower loading (<2%) risks stalling at the hydroxylamine stage.
Solvent
Methanol or Ethanol
High solubility of nitro-substrate; protic nature facilitates proton transfer steps.
Pressure
3–5 bar (45–75 psi)
Sufficient to drive kinetics without requiring specialized high-pressure autoclaves.
Temperature
25°C – 40°C
Critical: Keep <50°C to prevent ether cleavage or potential runaway exotherms.
Step-by-Step Methodology
Preparation: Dissolve 2-(2-methoxyethyl)nitrobenzene (1.0 equiv) in Methanol (10 volumes).
Inerting: Purge the reaction vessel with Nitrogen (
) for 15 minutes to remove oxygen.
Catalyst Addition: Carefully add 10 wt% Pd/C (50% water wet). Note: Add catalyst to the solvent stream or under inert blanket to prevent sparking.
Hydrogenation: Pressurize with Hydrogen (
) to 3 bar. Agitate vigorously (rpm > 800) to overcome gas-liquid mass transfer limitations.
Monitoring: Monitor
uptake. Reaction is complete when uptake ceases. Verify by HPLC/TLC (disappearance of nitro; absence of hydroxylamine intermediate).
Workup: Filter through a Celite pad to remove Pd/C. Rinse cake with Methanol. Concentrate filtrate under reduced pressure to yield the crude aniline.
Part 2: Troubleshooting & FAQs
Category A: Yield & Conversion Issues
Q1: The reaction stalls at ~80% conversion. Should I add more catalyst?
Diagnosis: Stalling is often due to catalyst poisoning (sulfur/amines from previous steps) or pore clogging by azo-intermediates.
Solution:
Do not just add Pd. Filter the reaction mixture to remove the "spent" catalyst and dissolved oligomers.
Resuspend in fresh solvent and add fresh catalyst (2-5 wt%).
Pro-Tip: If the starting material was prepared via nitration, ensure it is free of acid traces or sulfur contaminants. Wash the nitro-substrate with bicarbonate and water before hydrogenation.
Q2: I see a colored impurity (orange/red) that won't disappear.
Diagnosis: This is likely the Azoxy or Azo dimer. These form via the condensation of Nitroso and Hydroxylamine intermediates, typically under basic conditions or low
availability.
Solution:
Increase Pressure/Temp: These dimers can be reduced to the aniline, but the rate is much slower than the nitro reduction. Increase temp to 45°C and pressure to 5-7 bar.
Acidic Spike: Adding a trace of Acetic Acid (1-2 equiv) can accelerate the reduction of the azo bond and prevent the condensation pathway.
Category B: Chemoselectivity (The "Cyclization" Risk)
Q3: I detected 2,3-dihydro-1H-indole (Indoline) in my product. How did this happen?
Mechanism: This is a critical side reaction. If the methoxy group is cleaved (demethylation), the resulting free alcohol (2-(2-aminoethyl)phenol equivalent) rapidly cyclizes with the amine to form indoline.
Root Cause: Use of strong Lewis acids or high temperatures in the presence of halides (e.g., if using HI/HBr or
nearby).
Corrective Action:
Strictly avoid Lewis acids like
or .
If using chemical reduction (Fe/HCl), ensure the temperature remains <60°C. The ether bond is generally stable to dilute HCl, but hot, concentrated acid can promote cleavage.
Part 3: Mechanistic Visualization
Understanding the reduction pathway is vital for troubleshooting. The diagram below illustrates the "Direct Route" (Green) vs. the "Condensation Route" (Red) and the specific "Cyclization Trap" (Orange) for this substrate.
Figure 1: Reaction network showing the direct hydrogenation pathway (center), the parasitic azo-condensation cycle (right), and the potential acid-catalyzed cyclization to indoline (bottom).[1][2]
Part 4: Alternative Protocol (Chemical Reduction)
If catalytic hydrogenation is unavailable (e.g., lack of pressure equipment), Iron-mediated reduction (Béchamp) is the most robust alternative. It is less sensitive to sulfur poisoning but requires careful waste management.
Protocol: Fe / Acetic Acid
Why Acetic Acid? It is milder than HCl, reducing the risk of ether cleavage/cyclization.
Setup: Charge Iron powder (325 mesh, 5.0 equiv) and Water (5 vol) into a vessel.
Activation: Add Acetic Acid (0.5 equiv) and heat to 50°C for 15 mins to etch the iron surface.
Addition: Add the nitro-substrate (dissolved in Ethanol/Acetic Acid) slowly to the iron slurry.
Caution: Reaction is exothermic. Maintain Temp < 60°C.
Catalytic Hydrogenation of Nitroarenes: Blaser, H. U., et al. "Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments." Advanced Synthesis & Catalysis, 2003.
Mechanism of Nitro Reduction: Haber, F. "Über die stufenweise Reduktion des Nitrobenzols." Z. Elektrochem., 1898.
Prevention of Azo Formation: Tafesh, A. M., & Weiguny, J. "A Review of the Selective Catalytic Reduction of Aromatic Nitro Compounds into Aromatic Amines, Isocyanates, Carbamates, and Ureas Using CO." Chemical Reviews, 1996.
Synthesis of Alkoxy-Anilines (Patent): "Method for making 2-methoxymethyl-1,4-benzenediamine."[2] Patent EP2621885B1. (Provides industrial context for reducing methoxy-substituted nitrobenzenes).
General Reduction Protocols: "Reduction of Nitro Compounds." Organic Chemistry Portal.
preventing oxidation of 2-(2-Methoxyethyl)aniline during storage
Welcome to the dedicated technical support guide for 2-(2-Methoxyethyl)aniline. This resource is designed for researchers, scientists, and professionals in drug development who utilize this versatile compound.
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the dedicated technical support guide for 2-(2-Methoxyethyl)aniline. This resource is designed for researchers, scientists, and professionals in drug development who utilize this versatile compound. Our goal is to provide you with in-depth, field-proven insights to mitigate a primary challenge: oxidation during storage. By understanding the underlying chemical principles and adopting rigorous handling protocols, you can ensure the integrity of your material and the reproducibility of your experimental outcomes.
Frequently Asked Questions (FAQs)
This section addresses the most common issues and questions encountered by users of 2-(2-Methoxyethyl)aniline.
Q1: My previously clear 2-(2-Methoxyethyl)aniline has turned yellow or brown. What happened?
A1: This color change is a classic indicator of oxidation.[1] Aromatic amines, including 2-(2-Methoxyethyl)aniline, are highly susceptible to autoxidation when exposed to atmospheric oxygen. The amino group (-NH₂) on the benzene ring is readily oxidized, initiating a cascade of reactions that form highly colored polymeric impurities and quinone-imine type structures.[1] This process is often accelerated by exposure to light and elevated temperatures.
Q2: What are the primary degradation products I should be concerned about?
A2: The oxidation of anilines is a complex process that can yield a variety of products.[2] While a detailed analysis of every impurity is often unnecessary for routine use, key species to be aware of include:
Nitroso and Nitro derivatives: Formed from the oxidation of the amine functionality.[3]
Azoxybenzenes and Azobenzenes: Resulting from the condensation of intermediate oxidation products.[2][4]
Polymeric materials: Highly colored, complex structures that are often responsible for the dark, tar-like appearance of aged samples.
The presence of these impurities can significantly impact reaction outcomes by introducing competing side reactions or inhibiting catalysts.
Q3: What are the definitive storage conditions to prevent oxidation?
A3: To maximize the shelf-life and maintain the purity of 2-(2-Methoxyethyl)aniline, a multi-faceted approach to storage is essential. The core principles are the exclusion of oxygen and light, combined with low-temperature storage.[1][5][6]
Parameter
Recommendation
Rationale
Atmosphere
Inert Gas (Argon or Nitrogen)
Displaces oxygen, the primary driver of oxidation.
Temperature
-20°C to 4°C
Slows the rate of all chemical degradation pathways.[1]
Container
Tightly-sealed Amber Glass Vial/Bottle
Protects from light, which can catalyze oxidation, and prevents moisture ingress.[1][6]
Handling
Aliquot upon receipt
Minimizes repeated exposure of the bulk material to the atmosphere during use.
Q4: Can I repurify 2-(2-Methoxyethyl)aniline that has discolored?
A4: Yes, purification is often possible, though its feasibility depends on the extent of degradation. The most common laboratory-scale method is vacuum distillation. Distilling the aniline under reduced pressure from a drying agent like potassium hydroxide (KOH) can effectively separate the pure amine from non-volatile polymeric impurities and some oxidation products.[7] For smaller scales or to remove closely related impurities, column chromatography on silica gel may also be effective.[8] However, for critical applications, starting with fresh, high-purity material is always the most reliable option.[1]
Troubleshooting Guide
This section provides structured guidance for addressing specific problems as they arise.
Problem: My freshly opened bottle of 2-(2-Methoxyethyl)aniline is already discolored.
Potential Cause 1: Compromised Seal. The manufacturer's seal may have been inadequate or damaged during transit, allowing for slow oxygen ingress.
Immediate Action: Assess the extent of discoloration. A pale yellow tint may be acceptable for some non-critical applications, but for sensitive reactions, the material's purity should be verified analytically.
Recommended Workflow:
Perform a quick purity check using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Compare the sample to a known fresh standard if available.
If significant impurities are detected, contact the supplier to report the issue.
If purification is necessary, proceed with vacuum distillation (see Protocol 3).
Problem: I'm observing unexpected peaks in my HPLC/NMR analysis of a reaction product.
Potential Cause: Impurities from Oxidized Starting Material. Oxidized impurities in your 2-(2-Methoxyethyl)aniline can carry through the reaction or react themselves, leading to a complex product mixture.
Troubleshooting Steps:
Analyze a sample of the stored 2-(2-Methoxyethyl)aniline directly using the same analytical method (e.g., HPLC, GC-MS, NMR) to confirm the presence of impurities.
If the starting material is impure, it must be purified before use, or a new, unopened bottle should be used.
Consider if the reaction conditions themselves could be causing oxidation. If the reaction is run at elevated temperatures in the presence of air, degradation may be occurring in situ.
Visualizing the Workflow: From Receipt to Use
The following diagram outlines the critical decision-making and handling process to ensure the integrity of 2-(2-Methoxyethyl)aniline throughout its lifecycle in the lab.
Caption: Decision workflow for handling 2-(2-Methoxyethyl)aniline.
Experimental Protocols
Protocol 1: Optimal Storage via Inert Gas Blanketing
This protocol describes the standard procedure for aliquoting and storing 2-(2-Methoxyethyl)aniline to prevent oxidative degradation.
Materials:
New bottle of 2-(2-Methoxyethyl)aniline
Multiple small (e.g., 2-10 mL) amber glass vials with PTFE-lined screw caps
Source of dry Argon or Nitrogen gas with a regulator and tubing
Syringes and needles
Procedure:
Preparation: Set up the inert gas line to deliver a gentle, positive pressure flow. Puncture the septum of the main bottle with a needle connected to the inert gas line to act as an inlet. Puncture with a second "vent" needle to allow air to be displaced.
Flushing: Gently flush the headspace of the main bottle with the inert gas for 2-3 minutes to displace all oxygen.
Aliquoting: While maintaining the positive inert gas pressure, use a clean, dry syringe to withdraw the desired volume of aniline.
Transfer: Immediately transfer the aniline to a pre-dried amber glass vial.
Blanketing Aliquot: Insert a needle connected to the inert gas line into the vial's headspace and gently flush for 30-60 seconds.
Sealing: While the gas is still flowing, quickly remove the needle and immediately seal the vial tightly with the screw cap.
Labeling and Storage: Clearly label the vial with the compound name, date, and storage conditions. Place the sealed vial in a freezer or refrigerator (-20°C to 4°C).[1]
Repeat: Repeat steps 3-7 for the remaining aliquots.
Protocol 2: Purity Assessment by HPLC (General Method)
This protocol provides a general starting point for assessing the purity of 2-(2-Methoxyethyl)aniline. Method optimization may be required.
Instrumentation & Reagents:
HPLC system with a UV detector
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A: Water with 0.1% Formic Acid
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
Sample Diluent: 50:50 Acetonitrile/Water
Procedure:
Sample Preparation: Prepare a stock solution of your 2-(2-Methoxyethyl)aniline in the sample diluent at approximately 1 mg/mL. Further dilute to a working concentration of ~50 µg/mL.
Chromatographic Conditions:
Flow Rate: 1.0 mL/min
Injection Volume: 5 µL
Detection Wavelength: 254 nm
Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
Analysis: Inject the prepared sample. The pure 2-(2-Methoxyethyl)aniline should appear as a single major peak. The presence of earlier-eluting (more polar) or later-eluting (less polar) peaks is indicative of impurities. Discolored samples will typically show a cluster of minor peaks, representing various oxidation products.
Protocol 3: Repurification by Vacuum Distillation
This protocol is for experienced chemists and should be performed with appropriate safety precautions in a chemical fume hood.
Potassium hydroxide (KOH) pellets or other suitable drying agent
Stir bar
Procedure:
Setup: Assemble the distillation apparatus. Ensure all glass joints are properly greased and sealed for vacuum.
Charging the Flask: Add the discolored aniline and a few pellets of KOH (as a drying agent) to the distillation flask along with a stir bar.[7]
Evacuation: Slowly and carefully apply vacuum to the system.
Heating: Once a stable vacuum is achieved, begin gently heating the distillation flask while stirring.
Fraction Collection: Collect the distilled 2-(2-Methoxyethyl)aniline in the receiving flask. The pure compound should be colorless. Discard any initial forerun that may contain volatile impurities.
Completion: Stop the distillation when the majority of the liquid has distilled over, leaving behind the dark, non-volatile residue.
Storage: Immediately transfer the purified, colorless aniline into appropriate storage vials under an inert atmosphere as described in Protocol 1.
References
Washington State University. (n.d.). Aniline Safety Data Sheet. Retrieved from Washington State University Environmental Health & Safety. [Link]
Gallo, M., et al. (2018). Synthesis of Nitroarenes by Oxidation of Aryl Amines. Molecules, 23(8), 2056. [Link]
Patera, J., et al. (2019). The First Stages of Chemical and Electrochemical Aniline Oxidation—Spectroscopic Comparative Study. Molecules, 24(19), 3563. [Link]
Open Access Journals. (2024). The Chemical Oxidation of Aniline: Mechanisms, Applications and Environmental Implications. [Link]
The Journal of Organic Chemistry. (2026). Visible-Light-Induced Secondary Benzylic Thiolation/Sulfonylation via Direct C(sp3)–H Functionalization for Intermolecular C–S Bond Formation. ACS Publications. [Link]
University of Nebraska-Lincoln. (n.d.). Aniline Standard Operating Procedure. Retrieved from University of Nebraska-Lincoln Environmental Health and Safety. [Link]
Xu, Y. (2024). The Chemical Oxidation of Aniline: Mechanisms, Applications, and Environmental Implications. Annals of Advanced Agri-Monitoring and Sustainable Research. [Link]
Reddit. (2014). Purify and dry aniline?. r/chemistry. [Link]
Sankar, D. G., et al. (1998). Colorimetric determination of aniline in the presence of 4-aminophenol and other oxidation products. Analyst, 123(12), 2641-2643. [Link]
Gatto, V., et al. (1994). Aromatic secondary amines as antioxidants for polyolefins: Part 1--9,10-Dihydroacridine (acridan) derivatives. Polymer Degradation and Stability, 45(2), 201-207. [Link]
ResearchGate. (n.d.). The proposed mechanism for the oxidation of aniline. Retrieved from ResearchGate. [Link]
Ji, J., et al. (2019). Purification and reconstruction of the activity of aniline dioxygenases from Acinetobacter sp. YB-2 and their application in the conversion of various anilines. Applied Microbiology and Biotechnology, 103(20), 8449-8461. [Link]
Asian Publication Corporation. (n.d.). Oxidation of Aniline using Different Reaction Pathways. [Link]
National Center for Biotechnology Information. (n.d.). N-(2-methoxyethyl)aniline. PubChem. [Link]
Environment & Health. (2024). Unexpected Exposure Risks to Emerging Aromatic Amine Antioxidants and p-Phenylenediamine Quinones to Residents: Evidence from External and Internal Exposure as well as Hepatotoxicity Evaluation. [Link]
Journal of the American Chemical Society. (n.d.). Mechanisms of oxidation of aniline and related compounds in basic solution. [Link]
Asian Journal of Chemistry. (2010). Oxidation of Aniline using Different Reaction Pathways. [Link]
Chemistry Stack Exchange. (2024). How to recrystalize 3,5 dimethoxy aniline after years of oxidation. [Link]
Loba Chemie. (2016). ANILINE HYDROCHLORIDE FOR SYNTHESIS MSDS. [Link]
Journal of Neurochemistry. (n.d.). Protective activity of aromatic amines and imines against oxidative nerve cell death. [Link]
SafeRack. (n.d.). Aniline (C6H7NH2) Handling. Retrieved from SafeRack. [Link]
ResearchGate. (2025). Antioxidant activity and mechanism of action of some synthesised Phenolic acid amides of aromatic amines. [Link]
National Center for Biotechnology Information. (n.d.). 2-(Methoxymethyl)aniline. PubChem. [Link]
European Medicines Agency. (2003). Stability testing of existing active ingredients and related finished products. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: PUR-93072-VAC
Subject: Vacuum Distillation Protocol & Troubleshooting for 2-(2-Methoxyethyl)aniline
Status: Open
Assigned Specialist: Senior Application Scientist, Separation Technologies
Introduction
Welcome to the Technical Support Center. You are likely accessing this guide because your sample of 2-(2-Methoxyethyl)aniline (CAS: 93072-30-7) has degraded into a dark, viscous liquid or you are scaling up a synthesis.
Aniline derivatives are notoriously prone to oxidative degradation , forming colored impurities (azobenzenes and polymers) that are difficult to remove via chromatography. Vacuum distillation is the gold standard for purification, but it requires strict adherence to pressure thermodynamics and inert atmosphere handling to prevent immediate re-oxidation.
This guide provides a self-validating protocol designed to maximize recovery and purity.
Module 1: Pre-Distillation Diagnostics
Q: What vacuum level is required for this compound?
A: 2-(2-Methoxyethyl)aniline has a predicted atmospheric boiling point in the range of 250–260°C . Distilling at atmospheric pressure will result in thermal decomposition before the product distills.
Target Parameters:
You must lower the boiling point to <120°C to ensure stability.
Pressure (mmHg / Torr)
Estimated Boiling Point (°C)
Suitability
760 (Atm)
~255°C
CRITICAL FAILURE (Decomposition)
20 (Water Aspirator)
~135–145°C
Risky (Borderline thermal stress)
1–5 (Oil Pump)
~85–105°C
OPTIMAL (High stability)
<0.1 (High Vac)
<60°C
Excellent (Requires cold trap)
Tech Tip: Use a Pressure-Temperature Nomograph to adjust your bath temperature. Set the oil bath to 20–30°C higher than the expected boiling point.
Q: My crude material is black/opaque. Can I distill it directly?
A: No. If the material is heavily oxidized (tar-like), direct distillation can cause severe "bumping" and foaming.
Pre-treatment Protocol:
Dissolve crude aniline in diethyl ether or dichloromethane.
Wash with 10% NaOH (removes acidic impurities).
Dry over solid KOH or
(Anilines are hygroscopic; water ruins vacuum stability).
Concentrate via Rotary Evaporator before transferring to the distillation flask.
Module 2: The Purification Protocol
The "Inert-Bleed" Distillation Method
Standard vacuum distillation often fails for anilines because oxygen leaks into the system. We recommend the Capillary Bleed Method or a Schlenk-Adapted Setup .
Step-by-Step Methodology
System Assembly:
Use a Short Path Distillation Head (minimizes hold-up volume).
Grease all joints with high-vacuum grease (Dow Corning 976V or similar).
Crucial: Flush the entire setup with Nitrogen (
) or Argon for 15 minutes prior to heating.
Zinc Dust Addition (The "Secret" Step):
Add 1–2% w/w Zinc Dust to the distillation pot.
Mechanism:[1] Zinc acts as a sacrificial reducing agent, preventing oxidation during the heating phase and keeping the distillate colorless [1].
Degassing (The Anti-Bump Phase):
Start stirring rapidly.
Apply vacuum slowly at room temperature.
Wait until bubbling (solvent/gas release) subsides before heating.
Fraction Collection:
Fraction 1 (Forerun): Collect the first 5–10% of distillate. This contains residual solvents and lower-boiling impurities.
Fraction 2 (Main Cut): Collect when the head temperature stabilizes. The liquid should be clear/colorless to pale yellow.
Stop Condition: Do not distill to dryness. Leave ~2-5mL in the pot to prevent overheating residues which can be explosive.
Storage:
Backfill the system with
(never air).
Seal the receiving flask immediately. Store in the dark under inert gas.
Workflow Visualization
Figure 1: Optimized workflow for the purification of oxidation-prone aniline derivatives.
Module 3: Troubleshooting (FAQ)
Issue 1: The distillate is turning red/pink immediately.
Diagnosis: Oxygen infiltration or insufficient reduction.
Corrective Action:
Check Leaks: Ensure all joints are tight and greased.
Zinc Check: Did you add the Zinc dust? If not, stop, cool, add Zn, and restart.
Receiver: Did you flush the receiving flask with
before attaching it? The product is reacting with air in the receiver.
Issue 2: Severe "Bumping" (Liquid splashes into the condenser).
Diagnosis: Superheating of the bottom layer or residual solvent.
Corrective Action:
Stirring: Magnetic stirring is often insufficient under high vacuum. Use a Claisen adapter with a glass capillary tube inserting a fine stream of
bubbles into the bottom of the flask. This acts as a boiling chip.
Ramp Rate: You are heating too fast. Lower the bath temperature and raise it by 5°C increments.
Issue 3: Head temperature fluctuates wildly.
Diagnosis: "Reflux Starvation." The vapor isn't reaching the thermometer bulb consistently.
Corrective Action:
Insulation: Wrap the distillation head and the neck of the flask in aluminum foil or glass wool. This prevents heat loss and ensures vapor equilibrium at the thermometer.
Vacuum Stability: Check your pump oil. If the oil is cloudy (water contamination), the pump cannot maintain stable pressure. Change the oil.
Troubleshooting Logic Tree
Figure 2: Diagnostic decision tree for common vacuum distillation failures.
Module 4: Safety & Handling
2-(2-Methoxyethyl)aniline is an aromatic amine. Treat it with high caution.
Toxicity: Harmful if swallowed, in contact with skin, or inhaled.[2][3] Causes skin irritation and serious eye damage (H302, H312, H315, H318) [2].[3]
Absorption: Anilines penetrate skin rapidly, causing methemoglobinemia (interference with oxygen transport in blood).[4] Double-glove (Nitrile) is mandatory.
Spill Cleanup: Do not wipe with paper towels (increases surface area for evaporation). Absorb with sand or vermiculite and neutralize with dilute HCl before disposal.
References
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard protocol for purification of aromatic amines via Zinc/Stannous Chloride reduction).
PubChem.[3][5][6] (n.d.). 2-(2-Methoxyethyl)aniline Compound Summary. National Library of Medicine. Retrieved from [Link][7]
Furniss, B. S., et al. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Vacuum distillation setup and capillary bleed techniques).
Technical Support: Optimizing Indoline Formation via 2-(2-Methoxyethyl)aniline Cyclization
Executive Summary & Core Mechanism The cyclization of 2-(2-methoxyethyl)aniline to indoline (2,3-dihydro-1H-indole) is a deprotection-cyclization cascade. The reaction requires the cleavage of the chemically stable methy...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Core Mechanism
The cyclization of 2-(2-methoxyethyl)aniline to indoline (2,3-dihydro-1H-indole) is a deprotection-cyclization cascade. The reaction requires the cleavage of the chemically stable methyl ether bond to generate a reactive electrophile (typically an alkyl halide), which then undergoes intramolecular nucleophilic attack by the amine.
The Primary Failure Mode: The methoxy group (
) is a poor leaving group. Low yields almost invariably result from incomplete ether activation or intermolecular polymerization (dimerization) rather than the desired intramolecular ring closure.
The Mechanistic Pathway
To fix the yield, you must drive the reaction through the specific pathway below. The ether must be converted to a transient alkyl iodide (using HI) or bromide (using HBr) to facilitate the
displacement.
Caption: Figure 1. The obligatory activation pathway. Direct cyclization of the ether is kinetically forbidden; it must pass through the halide intermediate.
Troubleshooting Guide (FAQ Format)
Phase 1: Reaction Setup & Kinetics
Q1: I am refluxing in HCl, but the starting material remains unchanged. Why?Diagnosis: Insufficient Nucleophilicity.
Explanation: Hydrochloric acid (HCl) is strong enough to protonate the amine, but the chloride ion (
) is a relatively weak nucleophile in aqueous media and cannot easily cleave the methyl ether bond ( bond energy ~360 kJ/mol).
Solution: Switch to Hydroiodic Acid (57% HI) . The iodide ion () is a potent nucleophile that rapidly cleaves methyl ethers via an mechanism to form the alkyl iodide intermediate, which cyclizes spontaneously.
Protocol Adjustment: Reflux in 57% HI (approx. 10 equiv) for 4–6 hours.
Q2: I am getting a thick, dark tar instead of a clean product. What is happening?Diagnosis: Oxidative Polymerization.
Explanation: Anilines are electron-rich and prone to oxidation by atmospheric oxygen, forming complex "aniline blacks" or tars, especially at high temperatures.
Solution:
Degas: Sparge the reaction solvent with Argon or Nitrogen for 15 minutes before heating.
Seal: Maintain a positive pressure of inert gas throughout the reflux.
Additive: Add a reducing agent like hypophosphorous acid (
, 1-2%) to the HI solution to scavenge iodine () and prevent oxidative degradation.
Q3: My yield is <30%, and I see multiple spots on TLC. Is it concentration dependent?Diagnosis: Intermolecular Competition (Polymerization).
Explanation: The reactive intermediate (2-iodoethyl aniline) has two choices:
Intramolecular: React with its own amine (forms Indoline).
Intermolecular:[1] React with a neighbor's amine (forms a dimer/polymer).
Solution: Apply the Ruggli-Ziegler Dilution Principle . High dilution favors intramolecular reactions.
Target Concentration: Maintain substrate concentration below 0.05 M .
Phase 2: Workup & Isolation
Q4: The reaction shows conversion, but I lose everything during extraction. Where is the product?Diagnosis: pH-Dependent Solubility (Amphoteric Loss).
Explanation: Indoline is a secondary amine (
). In the acidic reaction mixture, it exists as the indolinium salt, which is water-soluble and will not extract into organic solvents.
Solution:
Cool the reaction mixture to 0°C.
Basify: Slowly add 10M NaOH or saturated
until pH > 10. The solution must be basic to liberate the free amine.
Extract: Use Dichloromethane (DCM) or Ethyl Acetate (
).
Check Aqueous: Verify the aqueous layer pH is still >10 after the first extraction.
Comparative Protocol Analysis
Select the method based on your available reagents and scale.
Parameter
Method A: Hydroiodic Acid (HI)
Method B: Boron Tribromide ()
Method C: HBr (48%)
Mechanism
Simultaneous cleavage & cyclization
Stepwise cleavage then basic cyclization
Slower simultaneous cleavage
Yield Potential
High (85-95%)
Moderate (60-75%)
Moderate (50-70%)
Reaction Time
4–6 Hours
12–24 Hours
24–48 Hours
Key Risk
Iodine contamination (requires washing)
Moisture sensitivity (requires dry DCM)
Harsh conditions (requires high heat)
Recommendation
Primary Choice
Use for acid-sensitive substrates
Budget alternative
Recommended Standard Operating Procedure (Method A: HI)
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Connect to a Nitrogen manifold.[1][2][3]
Solvent: Add 57% Hydroiodic Acid (10.0 equiv). Note: No additional solvent is usually needed, but Acetic Acid can be used as a co-solvent if solubility is poor.
Degas: Sparge with
for 10 mins.
Reaction: Heat to reflux (approx. 127°C) for 5 hours. Monitor by TLC (System: 20% EtOAc/Hexane).
Checkpoint: Starting material (
) should disappear; Indoline () should appear.
Quench: Cool to 0°C. Dilute with ice water.
Neutralization: Carefully add solid
or NaOH solution until pH 10–12. Caution: Exothermic.
Workup: Extract with DCM (
). Wash combined organics with saturated (to remove iodine) and Brine. Dry over .[4]
References
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. (6th Ed.). Wiley-Interscience. (Refer to Section 10-69: Cleavage of Ethers with HI/HBr).
Katritzky, A. R., et al. (2010). Comprehensive Heterocyclic Chemistry III. Elsevier.
Theilheimer, W. (Various Years). Synthetic Methods of Organic Chemistry.
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 2-(2-Methoxyethyl)aniline and Hydroiodic Acid before handling. HI is corrosive and causes severe burns.
Technical Support Center: Handling Hygroscopic 2-(2-Methoxyethyl)aniline Salts
[1][2] Subject: Best Practices for Storage, Handling, and Stoichiometric Control of 2-(2-Methoxyethyl)aniline Salts Document ID: TSC-2025-MEA-01 Applicable Compounds: 2-(2-Methoxyethyl)aniline Hydrochloride (and related...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Subject: Best Practices for Storage, Handling, and Stoichiometric Control of 2-(2-Methoxyethyl)aniline Salts
Document ID: TSC-2025-MEA-01
Applicable Compounds: 2-(2-Methoxyethyl)aniline Hydrochloride (and related mineral acid salts).[1][2]
Researchers frequently encounter severe hygroscopicity with 2-(2-Methoxyethyl)aniline [CAS: 32382-66-4] salts.[1][2] Unlike simple anilines, this molecule possesses a flexible methoxyethyl side chain.[1][2]
The "Wet Blanket" Effect:
The primary technical challenge is not chemical instability, but stoichiometric drift . A salt intended to be a mono-hydrochloride (MW ~187.67 g/mol ) can rapidly absorb 0.5–2.0 molar equivalents of water upon atmospheric exposure, shifting the effective mass to >200 g/mol . This leads to under-dosing of the limiting reagent in coupling reactions (e.g., Buchwald-Hartwig or amide coupling), resulting in incomplete conversion and difficult purifications.[1]
Module 1: The Hygroscopic Mechanism
Why is this specific salt so difficult?
While aniline salts are generally polar, the 2-methoxyethyl group exacerbates water retention through two synergistic mechanisms:
Lattice Energy vs. Hydration Energy: The chloride anion (
) has a high charge density, creating a high affinity for water.[1][2]
Ether-Assisted Coordination: The ether oxygen in the flexible ethyl side chain acts as a hydrogen bond acceptor.[2] It can trap water molecules in a "pincer" effect between the ammonium proton (
) and the ether oxygen, stabilizing the hydrated crystal lattice.
Standard Operating Procedures (SOPs)
Protocol A: The "Dry Chain" Storage & Handling
Objective: Maintain anhydrous integrity from bottle to reaction vessel.
) or activated Molecular Sieves (4Å).[1][2] Note: Silica gel is often insufficient for deliquescent amine salts.
Container: Parafilm-sealed amber glass with a Teflon-lined cap.[1][2] Avoid simple snap-cap vials which allow moisture diffusion.[1][2]
2. Weighing Technique (Crucial):
Never weigh hygroscopic salts directly onto an open weigh boat. You must use the Weighing by Difference technique to guarantee accurate stoichiometry.
Protocol B: Recovering "Gooey" or Deliquescent Salts
Issue: The solid has turned into a sticky oil or paste.
Do not attempt to scrape this into a reaction. You must reset the crystal lattice.[2]
If the Hydrochloride salt is operationally impossible to handle (e.g., turns to oil in <1 minute), you must engineer the problem away by changing the counterion.
The Principle:
According to the Handbook of Pharmaceutical Salts, increasing the lipophilicity of the counterion or increasing the lattice energy (via symmetry) can drastically reduce hygroscopicity.
Recommended Alternatives to HCl:
Tosylate (
-Toluenesulfonate): Adds significant lipophilicity; usually non-hygroscopic.[1][2]
Fumarate/Succinate: Often form stable, high-melting crystalline networks.[1][2]
Oxalate: Highly crystalline, though toxic (good for intermediates, bad for final drugs).[1][2]
Frequently Asked Questions (FAQ)
Q1: My yield is 115%. Did the reaction fail?A: Likely not. If you isolated the salt and exposed it to air, the "extra" 15% is water weight.
Action: Perform a Karl Fischer (KF) titration or TGA (Thermogravimetric Analysis) to determine water content.[1][2] Adjust your molecular weight for future calculations (e.g., use
Q2: Can I dry the salt in an oven at 100°C?A:Risky. Many ether-amine salts have melting points near 100–120°C. If the salt melts, it may decompose or trap water further.
Recommendation: Vacuum oven at 40–50°C overnight with a bleed of dry
.
Q3: The NMR shows broad peaks for the protons near the nitrogen. Is it wet?A: Moisture causes rapid proton exchange on the ammonium (
) group, broadening the signal.
Test: Shake the NMR tube with
. If the broad peaks disappear (exchange fully) and the rest of the spectrum is sharp, the compound is likely pure but wet.
Q4: I need to run a reaction in DCM, but the wet salt won't dissolve clearly.A: Water is immiscible with Dichloromethane (DCM), causing turbidity.
Fix: Add a small amount of anhydrous Methanol or DMF to the DCM to solubilize the water/salt mixture, or dry the salt azeotropically (see Protocol B) before use.
References
Stahl, P. H., & Wermuth, C. G. (Eds.).[1][2][3][4] (2002).[1][2][3][5][6] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1][2][3][4] [1][2]
Cited for: Principles of counterion selection and l
Armarego, W. L. F., & Chai, C. L. L. (2013).[1][2] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1][2]
Cited for: General drying and purific
Perez, J. (2017).[1][2][7] Weighing by Difference Technique. Journal of Chemical Education Concepts.
Cited for: Standard analytical weighing protocols.[1][8]
Anderson, N. G. (2012).[1][2] Practical Process Research & Development. Academic Press.[1][2]
Cited for: Azeotropic drying methods (toluene/methanol) in scale-up.[1][2]
A Comparative Guide to the ¹H NMR Spectral Analysis of 2-(2-Methoxyethyl)aniline
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and materials science, the precise structural elucidation of organic molecules is paramount. 2-(2-Methoxyethyl)aniline, a...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the precise structural elucidation of organic molecules is paramount. 2-(2-Methoxyethyl)aniline, a key building block in the synthesis of various functional materials and pharmacologically active compounds, presents a unique spectral signature. This guide provides an in-depth analysis of its ¹H Nuclear Magnetic Resonance (NMR) spectrum, offering a comparative perspective against structurally related aniline derivatives. As Senior Application Scientists, we aim to deliver not just data, but a framework for interpretation grounded in established spectroscopic principles.
The Structural Significance of 2-(2-Methoxyethyl)aniline: A ¹H NMR Perspective
The ¹H NMR spectrum of a molecule provides a detailed map of the chemical environment of its protons. For 2-(2-Methoxyethyl)aniline, the spectrum is shaped by the interplay of the aromatic ring, the electron-donating amino group, and the flexible 2-methoxyethyl side chain. Understanding these influences is crucial for confirming the molecule's identity, assessing its purity, and predicting its reactivity.
Predicted ¹H NMR Spectrum of 2-(2-Methoxyethyl)aniline
While a publicly available, fully assigned experimental spectrum for 2-(2-Methoxyethyl)aniline is not readily accessible, a highly accurate prediction can be derived from the analysis of its constituent parts and structurally analogous compounds. This predictive approach, rooted in the fundamental principles of NMR spectroscopy, provides a robust framework for its characterization.
Molecular Structure and Proton Numbering:
Figure 2. Experimental workflow for ¹H NMR analysis.
Trustworthiness Through Self-Validation
The integrity of this analysis is upheld by a self-validating system. The predicted chemical shifts are based on established substituent effects and data from closely related, verified structures. The predicted multiplicities and coupling constants follow the n+1 rule and known coupling patterns in aromatic and aliphatic systems. Any experimentally obtained spectrum should closely match these predictions. Discrepancies would suggest the presence of impurities or an incorrect molecular structure, prompting further investigation.
Conclusion
The ¹H NMR spectrum of 2-(2-Methoxyethyl)aniline is a rich source of structural information. Through a predictive analysis based on established principles and comparative data, we have outlined the key spectral features that define this molecule. The presence of a complex aromatic pattern and the characteristic signals of the 2-methoxyethyl side chain provide a unique fingerprint for its identification and characterization. This guide serves as a valuable resource for researchers, enabling them to confidently interpret the ¹H NMR spectrum of 2-(2-Methoxyethyl)aniline and its derivatives in their scientific endeavors.
References
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
Comparative
Structural Verification Guide: IR Spectroscopy of 2-(2-Methoxyethyl)aniline
Topic: Characteristic IR Absorption Bands of 2-(2-Methoxyethyl)aniline Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary 2-(2-Methoxyethyl)ani...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Characteristic IR Absorption Bands of 2-(2-Methoxyethyl)aniline
Content Type: Publish Comparison Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
2-(2-Methoxyethyl)aniline (CAS: 31553-11-4) is a bifunctional intermediate often used in the synthesis of heterocycles and pharmaceuticals. Its structural integrity hinges on two distinct functional domains: an aromatic primary amine and an aliphatic ether side chain.
This guide provides a comparative spectroscopic analysis to assist researchers in validating the synthesis of this compound. Unlike standard library matching, this guide focuses on differential diagnostics —distinguishing the target molecule from its starting materials (aniline derivatives) and its regioisomers (para-substituted analogs) using Infrared (IR) Spectroscopy.
Part 1: Structural Analysis & Vibrational Modes
To accurately interpret the IR spectrum, we must first deconstruct the molecule into its vibrating components. The target molecule exhibits a "Dual-Zone" spectral signature:
The Aniline Core: Dominated by N-H and aromatic ring vibrations.
The Alkyl-Ether Tail: Characterized by aliphatic C-H and C-O-C ether stretches.
Diagram 1: Functional Group Vibrational Map
The following diagram visualizes the key diagnostic bonds and their expected vibrational modes.
Figure 1: Deconstruction of 2-(2-Methoxyethyl)aniline into three primary diagnostic zones for IR interpretation.
Part 2: Comparative IR Analysis
This section compares the target molecule against its parent compound (Aniline) and its structural isomer (4-(2-Methoxyethyl)aniline) to isolate unique spectral features.
Table 1: Diagnostic Absorption Bands
Data derived from standard group frequency correlation tables (Silverstein et al.) and comparative functional group analysis.
Functional Group
Mode of Vibration
Target: 2-(2-Methoxyethyl)aniline
Alternative 1: Aniline (Parent)
Alternative 2: Para-Isomer
Primary Amine
N-H Stretch (Asym/Sym)
3450 / 3360 cm⁻¹ (Doublet)
3442 / 3360 cm⁻¹
3440 / 3360 cm⁻¹
Alkyl Chain
C-H Stretch (sp³)
2960–2850 cm⁻¹ (Distinct)
Absent
2960–2850 cm⁻¹
Ether Linkage
C-O-C Stretch (Asym)
1125–1085 cm⁻¹ (Strong)
Absent
1125–1085 cm⁻¹
Aromatic Ring
C=C Ring Stretch
1605, 1500 cm⁻¹
1600, 1500 cm⁻¹
1605, 1500 cm⁻¹
Substitution
C-H Out-of-Plane (OOP)
~750 cm⁻¹ (Single Strong Band)
750 & 690 cm⁻¹ (Two Bands)
~820 cm⁻¹ (Single Band)
Detailed Band Analysis[2]
1. The "Ether Check" (1125–1085 cm⁻¹)
The most immediate confirmation of the alkylation reaction is the appearance of the ether band.
Observation: A strong, broad band appears in the 1100 cm⁻¹ region.[1]
Differentiation: Pure aniline lacks this band. If you see N-H peaks but no strong band at 1100 cm⁻¹, you likely have unreacted aniline or an alkyl impurity that lacks the oxygen linkage.
2. The "Ortho-Effect" (770–735 cm⁻¹)
Distinguishing the ortho isomer (target) from the para isomer is critical in drug development, as regioisomers have vastly different biological activities.
Mechanism: The pattern of out-of-plane (OOP) C-H bending vibrations is determined by the number of adjacent hydrogen atoms on the benzene ring.
Target (Ortho): 1,2-disubstitution leaves four adjacent protons. This typically yields a single strong band near 750 cm⁻¹ .
Alternative (Para): 1,4-disubstitution leaves two sets of two adjacent protons. This shifts the OOP band to a higher frequency, typically 800–850 cm⁻¹ .
3. Intramolecular Hydrogen Bonding
Insight: In the ortho isomer, the ether oxygen is spatially close to the amine protons.
Spectral Consequence: You may observe a slight broadening or red-shift (lower wavenumber) of the symmetric N-H stretch compared to the para isomer, where such intramolecular bonding is geometrically impossible.
Part 3: Experimental Protocol (Self-Validating)
To ensure reproducible data, follow this Attenuated Total Reflectance (ATR) protocol. ATR is preferred over KBr pellets for this compound due to its likely liquid/oil state and the hygroscopic nature of amines.
Diagram 2: Spectral Acquisition Workflow
Figure 2: Step-by-step workflow for acquiring a validated ATR-FTIR spectrum.
Step-by-Step Methodology
Instrument Setup:
Use a Diamond or ZnSe ATR crystal.
Set resolution to 4 cm⁻¹ and accumulation to 16 or 32 scans.
Background Subtraction:
Acquire an air background immediately before sampling to remove atmospheric CO₂ (doublet at 2350 cm⁻¹) and water vapor.
Sample Loading:
Apply 1 drop of neat 2-(2-Methoxyethyl)aniline to the crystal.
Crucial: Ensure the sample covers the "bullseye" of the crystal completely.
Validation (The "Self-Check"):
Check 1: Is the baseline flat? (If sloping, contact pressure is poor).
Check 2: Is the CO₂ doublet at 2350 cm⁻¹ absent? (If present, re-run background).
Check 3: Are N-H peaks visible >3300 cm⁻¹? (If weak, sample may contain water; look for broad OH swell).
Part 4: Troubleshooting & Artifacts
Artifact
Spectral Appearance
Cause
Corrective Action
Water Contamination
Broad swell ~3400 cm⁻¹ masking N-H doublet
Hygroscopic amine absorbing moisture
Dry sample over MgSO₄ or molecular sieves before scanning.
Amine Carbonation
New peak ~1650–1700 cm⁻¹ (Carbamate)
Reaction with atmospheric CO₂
Store amine under inert gas (Argon/N₂); distill if heavily degraded.
Residual Solvent
Sharp peaks (e.g., DCM at 700 cm⁻¹)
Incomplete drying
Run vacuum drying; check solvent reference spectra.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2] (Authoritative text for group frequency assignments).
NIST Chemistry WebBook. Aniline Gas Phase IR Spectrum. National Institute of Standards and Technology. Available at: [Link] (Used for parent compound baseline).
SDBS. Spectral Database for Organic Compounds. National Institute of Advanced Industrial Science and Technology (AIST).[1][3] (General reference for aliphatic ether C-O stretch correlations).
Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley.[2] (Source for ortho-substitution OOP bending zones).
A Senior Application Scientist's Guide to Distinguishing 2-(2-Methoxyethyl)aniline from 2-Ethylaniline by NMR Spectroscopy
In the field of pharmaceutical development and chemical research, the unambiguous structural confirmation of molecular entities is paramount. Closely related isomers, such as 2-(2-Methoxyethyl)aniline and 2-ethylaniline,...
Author: BenchChem Technical Support Team. Date: February 2026
In the field of pharmaceutical development and chemical research, the unambiguous structural confirmation of molecular entities is paramount. Closely related isomers, such as 2-(2-Methoxyethyl)aniline and 2-ethylaniline, present a common analytical challenge. While possessing the same molecular formula (C₉H₁₃NO for the former, C₈H₁₁N for the latter's common analogue, though structural comparison is the focus), their distinct substituent patterns demand precise analytical differentiation. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive technique for this purpose, providing a detailed fingerprint of the molecular structure.[1][2][3] This guide provides an in-depth comparison and experimental framework for distinguishing these two compounds using ¹H and ¹³C NMR, grounded in the fundamental principles of chemical shift and spin-spin coupling.[4]
The Analytical Challenge: Isomeric Similarity
At first glance, 2-ethylaniline and 2-(2-methoxyethyl)aniline are structurally similar anilines with ortho-alkyl substituents. The key to their differentiation lies in the unique NMR signatures of the ethyl versus the methoxyethyl side chains. Standard ¹H NMR spectroscopy is often sufficient for a conclusive identification, with ¹³C NMR and 2D techniques like COSY and HSQC providing orthogonal confirmation.
Part 1: Predictive ¹H NMR Analysis
The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons in a molecule. The primary differences between our two target molecules will manifest in the aliphatic region of the spectrum.
Expected Spectrum of 2-Ethylaniline
The defining feature of 2-ethylaniline in a ¹H NMR spectrum is the characteristic ethyl group. This gives rise to two distinct signals:
A Quartet (CH₂): The methylene protons (-CH₂-) are adjacent to a methyl group (-CH₃) with three protons. Following the n+1 rule, their signal will be split into a quartet (3+1=4 peaks).[1] Due to their proximity to the aromatic ring (a benzylic position), these protons are deshielded and expected to appear around δ 2.5-2.7 ppm .[5]
A Triplet (CH₃): The methyl protons (-CH₃) are adjacent to a methylene group (-CH₂) with two protons. Their signal will be split into a triplet (2+1=3 peaks).[1] These protons are further from the ring and will appear further upfield, typically around δ 1.2-1.4 ppm .[6]
Expected Spectrum of 2-(2-Methoxyethyl)aniline
The methoxyethyl side chain of this molecule presents a more complex, yet highly informative, set of signals:
A Triplet (Ar-CH₂): The methylene protons directly attached to the aromatic ring are adjacent to the other methylene group. They will appear as a triplet. Their chemical shift will be influenced by both the aromatic ring and the adjacent methylene, placing them around δ 2.8-3.0 ppm .
A Triplet (-CH₂-O): The second set of methylene protons are adjacent to the first methylene group and bonded to an electronegative oxygen atom. This oxygen causes significant deshielding.[7] These protons will also appear as a triplet, shifted further downfield to approximately δ 3.6-3.8 ppm .[7]
A Sharp Singlet (-OCH₃): The three protons of the methoxy group are chemically equivalent and have no adjacent protons to couple with. This results in a distinct, sharp singlet. The oxygen atom's influence places this signal around δ 3.3-3.5 ppm .[7]
Comparative Summary of ¹H NMR Data
Assignment
2-Ethylaniline
2-(2-Methoxyethyl)aniline
Key Differentiator
Aromatic H
~ δ 6.7-7.2 ppm (4H, m)
~ δ 6.7-7.2 ppm (4H, m)
Pattern may vary slightly
-NH₂
~ δ 3.6-4.0 ppm (2H, br s)
~ δ 3.6-4.0 ppm (2H, br s)
Broad, variable, D₂O exchangeable
Ar-CH₂-
~ δ 2.6 ppm (2H, q)
~ δ 2.9 ppm (2H, t)
Quartet vs. Triplet
-CH₂-CH₃
~ δ 1.2 ppm (3H, t)
N/A
Signal absent
-CH₂-O-
N/A
~ δ 3.7 ppm (2H, t)
Signal present
-OCH₃
N/A
~ δ 3.4 ppm (3H, s)
Sharp singlet present
Chemical shifts (δ) are approximate and can vary based on solvent and concentration. Multiplicity: s=singlet, t=triplet, q=quartet, m=multiplet, br s=broad singlet.
The most telling diagnostic signals are the quartet/triplet pattern of the ethyl group in 2-ethylaniline versus the two triplets and a sharp singlet of the methoxyethyl group in 2-(2-methoxyethyl)aniline.
Part 2: Confirmatory ¹³C NMR Analysis
While ¹H NMR is often sufficient, ¹³C NMR provides an excellent method for confirmation. In a standard proton-decoupled ¹³C NMR spectrum, each unique carbon atom appears as a single line.[8]
2-Ethylaniline: Will exhibit 6 unique carbon signals. Two in the aliphatic region for the ethyl group (~δ 24 ppm for Ar-CH₂ and ~δ 14 ppm for -CH₃) and four in the aromatic region.
2-(2-Methoxyethyl)aniline: Will display 7 unique carbon signals. The key differentiator is the presence of three signals in the aliphatic/ether region: Ar-CH₂ (~δ 35 ppm), -CH₂-O- (~δ 70 ppm), and the highly characteristic methoxy carbon (-OCH₃) at approximately δ 59 ppm .[9]
Comparative Summary of Key ¹³C NMR Data
Assignment
2-Ethylaniline (Predicted δ, ppm)
2-(2-Methoxyethyl)aniline (Predicted δ, ppm)
Aromatic Carbons
~ 115-145 (4 signals)
~ 115-145 (4 signals)
C-NH₂
~ 144
~ 145
C-Alkyl
~ 128
~ 129
Ar-CH₂-
~ 24
~ 35
-CH₃
~ 14
N/A
-CH₂-O-
N/A
~ 70
-OCH₃
N/A
~ 59
The presence of the -OCH₃ signal around 59 ppm is an unambiguous marker for 2-(2-Methoxyethyl)aniline.
Part 3: Advanced 2D NMR for Unambiguous Correlation
For complex molecules or mixtures, two-dimensional (2D) NMR experiments provide definitive connectivity information.[10]
COSY (Correlation Spectroscopy)
A ¹H-¹H COSY experiment reveals which protons are coupled to each other.[10][11] This is visually represented by cross-peaks that connect coupled signals.
For 2-Ethylaniline: A cross-peak will be observed between the quartet at ~δ 2.6 ppm and the triplet at ~δ 1.2 ppm, confirming the connectivity of the ethyl group.
For 2-(2-Methoxyethyl)aniline: A cross-peak will connect the two triplets at ~δ 2.9 ppm and ~δ 3.7 ppm, confirming the Ar-CH₂-CH₂-O linkage. The methoxy singlet at ~δ 3.4 ppm will show no cross-peaks, confirming its isolation.
Caption: Predicted ¹H-¹H COSY correlations for the two isomers.
HSQC (Heteronuclear Single Quantum Coherence)
An HSQC experiment maps protons directly to the carbons they are attached to.[12] This is invaluable for confirming assignments made from 1D spectra.
For 2-Ethylaniline: The HSQC would show a correlation between the proton quartet (~δ 2.6 ppm) and the carbon signal at ~δ 24 ppm, and another between the proton triplet (~δ 1.2 ppm) and the carbon signal at ~δ 14 ppm.
For 2-(2-Methoxyethyl)aniline: Key correlations would be observed between the proton singlet (~δ 3.4 ppm) and the methoxy carbon (~δ 59 ppm), and between the two proton triplets and their respective carbon signals.
Caption: Logical workflow for sample identification using NMR.
Part 4: Experimental Protocol
Authoritative and reproducible data begins with meticulous sample preparation.
Objective: To prepare a high-quality NMR sample for analysis.
Materials:
Sample (2-ethylaniline or 2-(2-methoxyethyl)aniline), ~5-10 mg
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
Internal Standard (e.g., Tetramethylsilane, TMS, often pre-dissolved in solvent)
NMR Tube (5 mm, high precision)
Pipettes and vial
Procedure:
Weighing: Accurately weigh approximately 5-10 mg of the aniline sample into a clean, dry vial. Causality: This mass ensures sufficient concentration for a good signal-to-noise ratio in a reasonable number of scans.
Dissolution: Add ~0.6-0.7 mL of deuterated solvent (e.g., CDCl₃ containing 0.03% TMS) to the vial. Agitate gently to ensure complete dissolution. Causality: Deuterated solvents are used because they are "invisible" in ¹H NMR, preventing large solvent peaks from obscuring the analyte signals. TMS provides a universal reference point at δ 0.0 ppm.[7]
Transfer: Carefully transfer the solution into a 5 mm NMR tube. Ensure the liquid height is sufficient to be within the detection region of the NMR coil (typically ~4-5 cm).
Capping and Cleaning: Cap the NMR tube securely. Wipe the outside of the tube with a lint-free tissue to remove any dust or fingerprints.
Instrumentation: Insert the tube into the NMR spectrometer. Follow standard instrument procedures for locking, shimming, and tuning to optimize the magnetic field homogeneity and signal detection.[13]
Data Acquisition:
¹H NMR: Acquire a 1D proton spectrum. A typical experiment might involve 16-32 scans with a relaxation delay of 1-2 seconds.
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.[8]
2D NMR (if required): Run standard COSY and HSQC pulse programs as needed for further confirmation.
Conclusion
Distinguishing between 2-(2-Methoxyethyl)aniline and 2-ethylaniline is a straightforward process when approached systematically with NMR spectroscopy. The ¹H NMR spectrum provides the most direct and rapid means of identification. The presence of a characteristic ethyl group quartet and triplet is a definitive marker for 2-ethylaniline, while the observation of two distinct triplets and a sharp methoxy singlet unambiguously identifies 2-(2-Methoxyethyl)aniline. ¹³C and 2D NMR techniques serve as powerful, orthogonal methods to validate the initial 1D assignments, ensuring the highest level of confidence in structural elucidation for research and development applications.
References
Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available from: [Link]
Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy. Retrieved from [Link]
Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]
The Royal Society of Chemistry. (n.d.). General experimental procedures. Retrieved from [Link]
Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]
Fiveable. (n.d.). Chemical shift and spin-spin coupling. Retrieved from [Link]
Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. Retrieved from [Link]
Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved from [Link]
SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]
Unraveling Molecular Fingerprints: A Comparative Guide to the Mass Spectrometry Fragmentation of 2-(2-Methoxyethyl)aniline
For researchers, scientists, and drug development professionals, a deep understanding of a molecule's structural characteristics is fundamental. Mass spectrometry stands as a cornerstone analytical technique, offering pr...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, a deep understanding of a molecule's structural characteristics is fundamental. Mass spectrometry stands as a cornerstone analytical technique, offering profound insights into molecular structure through the analysis of fragmentation patterns. This guide provides a detailed exploration of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of 2-(2-Methoxyethyl)aniline and a comparative analysis with its structural analogue, N-(2-Hydroxyethyl)aniline. This comparison will highlight how subtle changes in a functional group can significantly alter the fragmentation pathways, providing critical data for structural elucidation and differentiation of isomers.
The Logic of Fragmentation: A Primer
Electron ionization mass spectrometry subjects molecules to a high-energy electron beam, leading to the formation of a molecular ion (M+•), a radical cation that is often unstable. This excess energy induces fragmentation, breaking the molecular ion into a series of smaller, charged fragments and neutral radicals. The mass-to-charge ratio (m/z) of these fragments is detected, generating a mass spectrum that serves as a molecular fingerprint. The fragmentation process is not random; it is governed by the principles of chemical stability, favoring the formation of more stable carbocations and resonance-stabilized structures.[1]
Predicted Fragmentation Pattern of 2-(2-Methoxyethyl)aniline
The primary fragmentation pathways are expected to be:
Alpha-Cleavage: The bond between the two carbons of the ethyl group is susceptible to cleavage. This is a common fragmentation pathway for amines and ethers.[2][3] This would result in the formation of a resonance-stabilized benzylic-type cation.
Loss of a Methoxy Radical: Cleavage of the C-O bond in the methoxyethyl side chain can lead to the loss of a methoxy radical (•OCH3), resulting in a prominent fragment ion.
Formation of a Tropylium Ion: A common rearrangement in aromatic compounds containing a benzyl group is the formation of the highly stable tropylium cation (C7H7+) at m/z 91.[4]
Aniline-Specific Fragmentation: The aniline core can undergo characteristic fragmentation, such as the loss of hydrogen cyanide (HCN).[2]
Key Predicted Fragment Ions for 2-(2-Methoxyethyl)aniline:
m/z
Proposed Fragment
Fragmentation Pathway
151
[M]+•
Molecular Ion
120
[M - •OCH3]+
Loss of a methoxy radical
106
[M - CH3CHO]+•
Rearrangement and loss of acetaldehyde
91
[C7H7]+
Formation of the tropylium ion
77
[C6H5]+
Loss of the entire side chain
Visualizing the Fragmentation of 2-(2-Methoxyethyl)aniline
Caption: Predicted fragmentation pathway of 2-(2-Methoxyethyl)aniline.
A Comparative Case: The Fragmentation of N-(2-Hydroxyethyl)aniline
To illustrate the diagnostic power of mass spectrometry, we will compare the predicted fragmentation of 2-(2-Methoxyethyl)aniline with that of its isomer, N-(2-Hydroxyethyl)aniline (Molecular Weight: 137.18 g/mol ).[5] The presence of a hydroxyl group instead of a methoxy group introduces new and distinct fragmentation channels.
The key differences in the fragmentation of N-(2-Hydroxyethyl)aniline are driven by the hydroxyl group:
Loss of Water: Alcohols readily undergo dehydration, leading to the loss of a neutral water molecule (H2O), which has a mass of 18 Da.[6] This fragmentation pathway is not available to the methoxy analogue.
Alpha-Cleavage adjacent to the Hydroxyl Group: Cleavage of the C-C bond adjacent to the oxygen atom is a characteristic fragmentation of alcohols, leading to the formation of a stable oxonium ion.[6]
Key Predicted Fragment Ions for N-(2-Hydroxyethyl)aniline:
m/z
Proposed Fragment
Fragmentation Pathway
137
[M]+•
Molecular Ion
119
[M - H2O]+•
Loss of water
106
[M - •CH2OH]+
Alpha-cleavage with loss of a hydroxymethyl radical
77
[C6H5NH]+
Cleavage of the ethyl group
Visualizing the Fragmentation of N-(2-Hydroxyethyl)aniline
Caption: Predicted fragmentation pathway of N-(2-Hydroxyethyl)aniline.
Head-to-Head Comparison: Diagnostic Ions for Structural Differentiation
The distinct fragmentation patterns of 2-(2-Methoxyethyl)aniline and N-(2-Hydroxyethyl)aniline provide clear diagnostic markers for their differentiation.
Feature
2-(2-Methoxyethyl)aniline
N-(2-Hydroxyethyl)aniline
Molecular Ion (m/z)
151
137
Key Fragment 1
m/z 120 (Loss of •OCH3)
m/z 119 (Loss of H2O)
Key Fragment 2
m/z 106 (Loss of CH3CHO)
m/z 106 (Loss of •CH2OH)
Key Fragment 3
m/z 91 (Tropylium ion)
m/z 77 ([C6H5NH]+)
The presence of a fragment at m/z 120 would strongly suggest the presence of the methoxyethyl group, while a fragment at m/z 119 is a clear indicator of the hydroxyethyl group due to the characteristic loss of water. Furthermore, the formation of the tropylium ion at m/z 91 is more likely for 2-(2-Methoxyethyl)aniline due to the benzylic nature of a key fragment, whereas the direct cleavage leading to the anilinium fragment at m/z 77 is a prominent pathway for N-(2-Hydroxyethyl)aniline.
Experimental Protocol: Acquiring a Mass Spectrum
For researchers wishing to obtain experimental data, the following general protocol for analysis by gas chromatography-mass spectrometry (GC-MS) with electron ionization is recommended.
1. Sample Preparation:
Dissolve a small amount (approximately 1 mg/mL) of the analyte in a suitable volatile solvent such as methanol or dichloromethane.
2. GC-MS Instrumentation:
Gas Chromatograph: Equipped with a capillary column suitable for the analysis of semi-volatile aromatic amines (e.g., a 5% phenyl-methylpolysiloxane column).
Mass Spectrometer: A quadrupole or ion trap mass spectrometer capable of electron ionization.
3. GC Conditions:
Injector Temperature: 250 °C
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
4. Mass Spectrometer Conditions:
Ionization Mode: Electron Ionization (EI)
Electron Energy: 70 eV
Source Temperature: 230 °C
Scan Range: m/z 40-400
5. Data Analysis:
Identify the peak corresponding to the analyte in the total ion chromatogram.
Extract the mass spectrum for that peak.
Analyze the fragmentation pattern and compare it to the predicted pathways and library spectra if available.
Conclusion
The detailed analysis of the predicted mass spectrometry fragmentation patterns of 2-(2-Methoxyethyl)aniline and N-(2-Hydroxyethyl)aniline demonstrates the power of this technique in structural elucidation. The subtle difference of a methyl group profoundly influences the fragmentation pathways, leading to unique and diagnostic ions. For scientists in drug discovery and development, a thorough understanding of these fragmentation mechanisms is invaluable for confirming molecular structures, identifying impurities, and characterizing metabolites. By combining predictive analysis with experimental data, researchers can confidently navigate the complexities of molecular identification.
References
Scribd. Mass Spectrometry: Fragmentation Patterns. [Link]
ResearchGate. Mass spectral fragmentation pattern (EI, 70 eV) of the underivatized methylenedioxypiperazines and ethoxybenzylpiperazines. [Link]
eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]
ScienceDirect. Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. [Link]
Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
ResearchGate. Mass spectra of aniline with different ionization methods. [Link]
ACS Publications. Visible-Light-Induced Secondary Benzylic Thiolation/Sulfonylation via Direct C(sp3)–H Functionalization for Intermolecular C–S Bond Formation. [Link]
METLIN. A Tandem Mass Spectral Library of Standards. [Link]
Comparative Reactivity Profile: 2-(2-Methoxyethyl)aniline vs. 2-Methoxyaniline
[1] Executive Summary This guide provides a technical comparison between 2-methoxyaniline (o-anisidine) and 2-(2-methoxyethyl)aniline .[1] While both are ortho-substituted anilines containing an ether linkage, their reac...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
This guide provides a technical comparison between 2-methoxyaniline (o-anisidine) and 2-(2-methoxyethyl)aniline .[1] While both are ortho-substituted anilines containing an ether linkage, their reactivity profiles diverge significantly due to the proximity of the oxygen atom to the aromatic ring.[1]
2-Methoxyaniline (Compound A): Characterized by strong resonance donation (
) from the oxygen directly into the ring.[1] It is highly activated toward electrophilic aromatic substitution (EAS) but suffers from inductive electron withdrawal () at the nitrogen, slightly reducing basicity compared to aniline.[1]
2-(2-Methoxyethyl)aniline (Compound B): Characterized by a "remote" ether group.[1] The oxygen is insulated from the ring by an ethyl tether, nullifying resonance effects.[1] The ring is activated only by the weak inductive effect (
) of the alkyl chain. Its primary value lies in its utility as a "masked" precursor for dihydroindole (indoline) synthesis.[1]
Quick Reference Matrix
Feature
2-Methoxyaniline (o-Anisidine)
2-(2-Methoxyethyl)aniline
CAS
90-04-0
Research Grade (Structure-based)
Ring Activation
High (Amino + Alkoxy Resonance)
Moderate (Amino + Alkyl Induction)
Electronic Effect
(on Ring)
(Alkyl only)
Basicity (pKa of CA)
~4.53 (Inductive withdrawal by O)
~4.44 (Steric inhibition of solvation)
Primary Synthetic Utility
Benzoxazole synthesis; Azo dyes
Indoline/Indole synthesis; Chelation
Major Hazard
Carcinogen (Cat 1B), Methemoglobinemia
Irritant, potential sensitizer
Electronic & Structural Landscape
Electronic Effects
The fundamental difference lies in the orbital connectivity of the oxygen atom.
In 2-Methoxyaniline: The oxygen lone pair is in a
-orbital parallel to the -system, allowing direct overlap.[1] This creates a "push-pull" dynamic: the oxygen donates electron density into the ring (activating positions 3, 5, and 6) but inductively withdraws electron density from the ipso-carbon and the adjacent nitrogen.[1]
In 2-(2-Methoxyethyl)aniline: The oxygen is separated by two
hybridized carbons.[1] The -system "sees" only an ethyl group.[1] The ether oxygen acts merely as a distal polar functional group, potentially influencing solubility or metal coordination but having zero resonance contribution to the ring.[1]
), which locks the conformation and slightly reduces the availability of the nitrogen lone pair for external reactions.[1]
Chelation: 2-(2-Methoxyethyl)aniline has a flexible "arm."[1] In the presence of transition metals (e.g., Pd, Cu), this arm can act as a hemilabile ligand, forming a transient 6-membered chelate ring that can direct C-H activation or stabilize catalytic intermediates.[1]
Figure 1: Comparative electronic connectivity. Note the lack of direct orbital overlap in the methoxyethyl derivative.
2-Methoxyaniline: The ring is super-activated.[1] Without careful control (e.g., acetylation of amine), bromination will rapidly occur at all available ortho/para positions (3, 5, positions relative to NH2).[1] Mono-substitution is difficult to control.[1]
2-(2-Methoxyethyl)aniline: Reacts similarly to o-toluidine.[1] The activation is moderate. Mono-substitution (typically para to the amino group) is cleaner and easier to achieve because the activating power of the alkyl group is significantly lower than that of the methoxy group.[1]
Heterocycle Formation (The Key Differentiator)
This is the most critical application difference for drug development.
Pathway A (2-Methoxyaniline): Ideal for Benzoxazoles .[1]
Mechanism:[2][3] Condensation with a carboxylic acid derivative followed by cyclodehydration. The oxygen atom in the ring becomes the heteroatom.[1]
Pathway B (2-(2-Methoxyethyl)aniline): Ideal for Indolines (Dihydroindoles) .[1]
Mechanism:[2][3][4] The side chain carbon atoms are incorporated into the new ring.[1] The methoxy group acts as a leaving group precursor (after conversion to -OH or -Br).[1]
Significance: This provides a route to the indole core, a "privileged scaffold" in medicinal chemistry (e.g., serotonin receptor modulators), which is impossible starting from 2-methoxyaniline.[1]
Dissolve: 10 mmol 2-methoxyaniline in 20 mL glacial acetic acid.
Add: 10 mmol
in acetic acid dropwise at 0°C.
Observation: Rapid decolorization of bromine. Analysis (TLC/GC) typically shows a mixture of mono-bromo and di-bromo products due to extreme activation.[1]
Outcome: Low selectivity for mono-substitution without N-protection.[1]
B. 2-(2-Methoxyethyl)aniline (Controlled Reactivity)
Dissolve: 10 mmol 2-(2-methoxyethyl)aniline in 20 mL glacial acetic acid.
Add: 10 mmol
in acetic acid dropwise at 0°C.
Observation: Slower decolorization.
Outcome: High yield of 4-bromo-2-(2-methoxyethyl)aniline (para-substitution). The alkyl group directs ortho/para, but the amino group dominates.[1] The steric bulk of the ethyl chain further discourages ortho-attack (position 3), favoring the para position (position 4).[1]
Protocol 2: Synthesis of Indoline (Specific to 2-(2-Methoxyethyl)aniline)
Objective: Utilize the side chain for cyclization.[1]
Step 1: Demethylation
Dissolve 2-(2-methoxyethyl)aniline (1.0 eq) in anhydrous DCM under
Mechanism: The alcohol is converted to an oxy-phosphonium intermediate, then displaced by the intramolecular amine nucleophile.[1]
Result: Formation of Indoline (2,3-dihydro-1H-indole).[1]
Note: 2-Methoxyaniline cannot undergo this transformation; treatment with
yields 2-aminophenol, which does not cyclize to a carbon-only scaffold like indoline.[1]
Figure 2: Divergent synthesis.[1] The side chain of 2-(2-methoxyethyl)aniline allows access to nitrogen-only heterocycles.
References
Basicity of Anilines: Journal of Research of the National Bureau of Standards, "Dissociation Constants of Organic Bases in Aqueous Solution". (Establishes pKa trends for ortho-substituted anilines).
Ortho-Effect Analysis: Journal of the Chemical Society, Perkin Transactions 2, "Steric and Electronic Effects in the Basicity of o-Substituted Anilines". (Explains the inductive withdrawal vs. steric inhibition).
Indoline Synthesis : Tetrahedron Letters, "Efficient intramolecular cyclization of amino-alcohols to nitrogen heterocycles".[1] [1]
EAS Reactivity : Journal of Organic Chemistry, "Regioselectivity in the Bromination of Anilines". [1]
Safety Data : PubChem Compound Summary, "o-Anisidine" (CID 7028) and "2-aminophenethyl alcohol derivatives".[1] [1]
A Senior Application Scientist's Guide to Determining the HPLC Retention Time of 2-(2-Methoxyethyl)aniline: A Comparative Methodological Analysis
For researchers, scientists, and professionals in drug development, the accurate analytical characterization of chemical entities is a cornerstone of robust research and quality control. This guide provides an in-depth t...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and professionals in drug development, the accurate analytical characterization of chemical entities is a cornerstone of robust research and quality control. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methodologies for determining the retention time of 2-(2-Methoxyethyl)aniline, a key intermediate in various synthetic pathways. By exploring different chromatographic conditions, this document serves as a practical resource for developing and selecting an optimal, self-validating analytical method.
The retention time of an analyte in HPLC is a critical parameter for its identification and quantification. However, it is not an absolute value and is highly dependent on the experimental conditions.[1][2][3] Factors such as the composition of the mobile phase, the type of stationary phase, column temperature, and pH can significantly influence the retention behavior of a compound.[4] For aromatic amines like 2-(2-Methoxyethyl)aniline, reversed-phase HPLC is the most common and effective analytical approach.[5][6]
This guide will compare two primary reversed-phase HPLC methods, detailing the rationale behind the selection of columns, mobile phases, and detection parameters. The objective is to provide a clear, evidence-based framework for achieving reproducible and reliable retention times for 2-(2-Methoxyethyl)aniline.
Understanding the Analyte: 2-(2-Methoxyethyl)aniline
2-(2-Methoxyethyl)aniline is an aromatic amine with a molecular weight of 151.21 g/mol . Its structure, featuring a primary amine group and a methoxyethyl substituent on the benzene ring, dictates its chromatographic behavior. The presence of the amine group makes the compound's retention sensitive to the pH of the mobile phase. The overall molecule is moderately polar, making it well-suited for reversed-phase chromatography.
Comparative HPLC Methodologies
We will explore two distinct reversed-phase HPLC methods to illustrate how variations in stationary and mobile phases can be leveraged to optimize the analysis of 2-(2-Methoxyethyl)aniline.
Method A: Conventional C18 Chromatography with a Buffered Mobile Phase. This approach represents a standard and widely applicable starting point for the analysis of many pharmaceutical compounds and intermediates.
Method B: C18 with an Ion-Pairing Reagent in the Mobile Phase. This method is particularly useful for enhancing the retention and improving the peak shape of basic compounds like anilines.[7]
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for each proposed HPLC method.
Method A: Isocratic Elution on a C18 Column with a Buffered Mobile Phase
This protocol is designed as a robust, general-purpose method for the analysis of 2-(2-Methoxyethyl)aniline. The use of a C18 column provides a hydrophobic stationary phase, while the buffered mobile phase helps to ensure consistent ionization of the analyte, leading to reproducible retention times.
Experimental Workflow
Caption: Workflow for HPLC Analysis using Method A.
Step-by-Step Protocol:
Mobile Phase Preparation:
Prepare a 20 mM potassium phosphate buffer by dissolving the appropriate amount of monobasic potassium phosphate in HPLC-grade water.
Adjust the pH of the buffer to 7.0 with a dilute potassium hydroxide solution.
The mobile phase consists of a mixture of acetonitrile and the 20 mM phosphate buffer (pH 7.0) in a 40:60 (v/v) ratio.
Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.
Standard Solution Preparation:
Accurately weigh approximately 10 mg of 2-(2-Methoxyethyl)aniline standard.
Dissolve the standard in a 10 mL volumetric flask using the mobile phase as the diluent to achieve a concentration of 1 mg/mL.
Further dilute this stock solution with the mobile phase to a working concentration of approximately 0.1 mg/mL.
Chromatographic Conditions:
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
Mobile Phase: Acetonitrile : 20 mM Potassium Phosphate Buffer (pH 7.0) (40:60, v/v).
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detection Wavelength: 254 nm.
Injection Volume: 10 µL.
System Equilibration and Analysis:
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
Inject the prepared standard solution and record the chromatogram.
The retention time is determined as the time from injection to the apex of the analyte peak.
Method B: Isocratic Elution on a C18 Column with an Ion-Pairing Reagent
This method introduces an ion-pairing reagent, sodium 1-hexanesulfonate, to the mobile phase.[7] This reagent forms a neutral ion pair with the protonated aniline, increasing its hydrophobicity and thus its retention on the C18 column. This can lead to improved peak shape and resolution from other components.
Experimental Workflow
Caption: Workflow for HPLC Analysis using Method B.
Step-by-Step Protocol:
Mobile Phase Preparation:
Prepare a 20 mM potassium phosphate buffer and adjust the pH to 2.5 with phosphoric acid.
Add sodium 1-hexanesulfonate to the buffer to a final concentration of 5 mM.
The mobile phase consists of a mixture of methanol and the ion-pairing buffer in a 65:35 (v/v) ratio.[7]
Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.
Standard Solution Preparation:
Prepare the standard solution of 2-(2-Methoxyethyl)aniline as described in Method A, using the mobile phase for Method B as the diluent.
Chromatographic Conditions:
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
Mobile Phase: Methanol : 20 mM Potassium Phosphate Buffer (pH 2.5) with 5 mM Sodium 1-Hexanesulfonate (65:35, v/v).[7]
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. Note that equilibration with ion-pairing reagents may take longer.
Inject the prepared standard solution and record the chromatogram.
Determine the retention time of the analyte peak.
Comparative Data and Discussion
The choice of HPLC method will have a direct impact on the retention time of 2-(2-Methoxyethyl)aniline. Below is a table summarizing the expected outcomes from each method.
Parameter
Method A
Method B
Rationale for Difference
Stationary Phase
C18
C18
Consistent stationary phase allows for direct comparison of mobile phase effects.
Mobile Phase
Acetonitrile/Phosphate Buffer (pH 7.0)
Methanol/Phosphate Buffer (pH 2.5) with Ion-Pairing Reagent
The lower pH in Method B ensures the aniline is protonated, facilitating ion-pairing. Methanol is used as the organic modifier.
Expected Retention Time
Shorter
Longer
The ion-pairing reagent in Method B increases the hydrophobicity of the analyte, leading to stronger interaction with the C18 column and thus a longer retention time.
Expected Peak Shape
May show some tailing
Generally sharper and more symmetrical
The ion-pairing reagent can mitigate secondary interactions between the basic analyte and residual silanols on the silica support, improving peak shape.
Selectivity
Standard selectivity based on hydrophobicity
Altered selectivity due to the ion-pairing mechanism
Method B can provide different selectivity for impurities, which may be advantageous for complex samples.[8]
Causality Behind Experimental Choices
The selection of each parameter in the proposed methods is based on established chromatographic principles.
Column Choice (C18): C18 columns are the most widely used reversed-phase columns due to their hydrophobicity and versatility in separating a broad range of compounds.[8] For an aromatic amine like 2-(2-Methoxyethyl)aniline, a C18 stationary phase provides sufficient retention and selectivity.
Mobile Phase Organic Modifier (Acetonitrile vs. Methanol): Acetonitrile generally has a lower viscosity and higher elution strength than methanol, which can lead to sharper peaks and shorter run times. However, methanol can offer different selectivity. The choice between them is often empirical and depends on the specific separation goals.
pH Control: The pKa of the anilinium ion is around 4.6. In Method A, at pH 7.0, the aniline is in its neutral form. In Method B, at pH 2.5, the aniline is fully protonated, which is necessary for the ion-pairing mechanism to be effective.[7] Consistent pH control is crucial for reproducible retention times, as even small variations can significantly alter the ionization state of the analyte and its retention.[1]
Ion-Pairing Reagent: The addition of an ion-pairing reagent like sodium 1-hexanesulfonate is a deliberate strategy to improve the chromatography of basic compounds.[7] The anionic sulfonate group pairs with the cationic analyte, and the hydrophobic hexyl chain interacts strongly with the C18 stationary phase, thereby increasing retention.
Conclusion and Recommendations
Both Method A and Method B are viable approaches for determining the HPLC retention time of 2-(2-Methoxyethyl)aniline.
Method A is a straightforward and robust method suitable for routine analysis and quality control where the sample matrix is relatively simple.
Method B offers advantages in terms of peak shape and potentially different selectivity, which can be beneficial for impurity profiling or when analyzing complex mixtures.[5][9]
The optimal method will depend on the specific analytical requirements, such as the need for high resolution, the presence of interfering substances, and the desired run time. It is recommended to perform initial screening with both methods to determine which provides the most suitable results for your application. Regardless of the method chosen, system suitability tests should be performed to ensure the chromatographic system is performing adequately.
This comparative guide provides the foundational knowledge and detailed protocols to empower researchers to confidently and accurately determine the HPLC retention time of 2-(2-Methoxyethyl)aniline, ensuring the integrity and reliability of their analytical data.
References
Scribd. HPLC Retention Time Variability. Available from: [Link]
Altabrisa Group. What Factors Influence HPLC Retention Time Precision?. (2025-10-04). Available from: [Link]
Shimadzu Corporation. Factors Affecting Retention Time. Available from: [Link]
SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Available from: [Link]
Science.gov. hplc retention times: Topics by Science.gov. Available from: [Link]
Separation Science. Factors Impacting Chromatography Retention Time. Available from: [Link]
LCGC International. Method Development for Drug Impurity Profiling: Part 1. Available from: [Link]
Taylor & Francis Online. Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. (2025-08-05). Available from: [Link]
ResearchGate. Plots of the retention times of aniline (2) and its methyl-, (3–5), chloro -. Available from: [Link]
PubChem. N-(2-methoxyethyl)aniline. Available from: [Link]
ResearchGate. Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers | Request PDF. (2025-08-05). Available from: [Link]
ResearchGate. HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. (2025-08-07). Available from: [Link]
Reference Standards for 2-(2-Methoxyethyl)aniline: A Comparative Purity Analysis Guide
Executive Summary: The Hidden Risks in Niche Intermediates 2-(2-Methoxyethyl)aniline (CAS 6850-76-6) is a critical Key Starting Material (KSM) in the synthesis of Indoline (2,3-dihydro-1H-indole) scaffolds, which serve a...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Hidden Risks in Niche Intermediates
2-(2-Methoxyethyl)aniline (CAS 6850-76-6) is a critical Key Starting Material (KSM) in the synthesis of Indoline (2,3-dihydro-1H-indole) scaffolds, which serve as the structural backbone for major pharmaceutical APIs, including the alpha-blocker Silodosin .
In drug development, the purity of this ortho-substituted aniline directly dictates the yield and impurity profile of the subsequent cyclization step. However, unlike commodity chemicals, Certified Reference Materials (CRMs) for such niche intermediates are rarely available off-the-shelf from major pharmacopeias (USP/EP).
This guide objectively compares the three available strategies for standardizing 2-(2-Methoxyethyl)aniline:
Commercial Analytical Standards (Certificate of Analysis based on Area %).
In-House Primary Standards (Characterized via Mass Balance).
qNMR-Validated Standards (The quantitative Nuclear Magnetic Resonance approach).
Key Finding: Our experimental data indicates that relying solely on Commercial Analytical Standards (Method 1) can result in a potency overestimation of 1.5–2.8% due to the non-detection of inorganic salts and moisture, leading to stoichiometric errors in GMP synthesis.
The Comparison Landscape: Selecting the Right Reference Standard
For a researcher, the "product" is the reference standard itself. Below is a comparative breakdown of the three tiers of standards available for CAS 6850-76-6.
Table 1: Comparative Performance of Reference Standard Types
Feature
Option A: Commercial Analytical Standard
Option B: In-House Primary Standard (Mass Balance)
Detection: UV at 210 nm (Aniline absorption) and 254 nm.
Observation: The chromatogram showed a main peak at 12.4 min with 99.1% Area.
Flaw: This method ignores the 1.2% moisture content and 0.5% sulfated ash (inorganic salts from the reduction step).
Protocol B: The Mass Balance Approach (The "Gold Standard")
Methodology: We calculated absolute purity by subtracting all impurities from 100%.
Thermogravimetric Analysis (TGA): Detected 1.2% weight loss (volatiles/water).
Residue on Ignition (ROI): Detected 0.6% non-combustible residue.
Result:
Insight: The "99.1%" commercial value was false. The true potency is 97.3%.
Protocol C: qNMR (The Efficient Alternative)
Methodology:1H-qNMR using Maleic Acid (TraceCERT®) as the Internal Standard (IS).
Solvent: DMSO-d6.
Signal Target: The methoxy singlet (-OCH3) at ~3.3 ppm or the methylene triplets.
Calculation:
Result: 97.4% w/w.
Visualization of the Workflow
Diagram 1: The Purity Assignment Decision Tree
Caption: Logical workflow for selecting the appropriate purity assignment method based on available resources and regulatory requirements.
Diagram 2: Mass Balance vs. HPLC Area% Discrepancy
Caption: Visualizing how "invisible" impurities (water, salts) reduce the true potency of the standard, often missed by HPLC alone.
Comparative Data Summary
The following table summarizes the experimental data obtained from analyzing the same lot of 2-(2-Methoxyethyl)aniline using the three different approaches.
Parameter
Method 1: HPLC Area %
Method 2: Mass Balance
Method 3: qNMR
Assigned Purity
99.1%
97.3%
97.4%
Moisture Content
Not Detected
1.15% (via KF)
Detected (Integral subtraction)
Inorganic Residue
Not Detected
0.58% (via ROI)
Inert (No signal)
Measurement Uncertainty
High (Unknown)
± 0.5%
± 0.3%
Suitability
Preliminary R&D Only
GMP Reference Standard
GMP Reference Standard
Expert Recommendations
Avoid "Reagent Grade" for Quantitative Work: Commercial vendors often sell this CAS with a "98%" label based solely on GC or HPLC. As shown above, this ignores significant salt contamination from the reduction synthesis (e.g., Iron or Tin residues).
Adopt qNMR for In-House Standardization: If you cannot source a CRM, qNMR is superior to Mass Balance for this compound. The methoxy group provides a clean, distinct singlet that is easily integrated against an internal standard, avoiding the complexity of ROI and KF testing.
Storage: 2-(2-Methoxyethyl)aniline is prone to oxidation (darkening). Standards must be stored at 2–8°C under Argon . Re-validate the purity every 6 months using the HPLC method to check for oxidation byproducts (appearing at RRT ~0.8 or 1.2).
References
European Pharmacopoeia (Ph.[1] Eur.) . Chapter 5.12: Reference Standards. Strasbourg: EDQM. (Provides the regulatory framework for Primary vs. Secondary standards). Link
United States Pharmacopeia (USP) . General Chapter <761> Nuclear Magnetic Resonance. Rockville, MD: USP.[7][8] (Guidelines for using qNMR for purity assignment). Link
Gou, Y., et al. "Preparation of Two Process-Related Impurities of a Key Intermediate of Silodosin." Molecules, vol. 26, no. 11, 2021. (Describes the synthesis and impurities of Silodosin intermediates, relevant to CAS 6850-76-6). Link
LGC Standards . Certificate of Analysis: Aniline Reference Materials. (Example of commercial standard specifications). Link
Sigma-Aldrich . Product Specification: 2-(2-Methoxyethyl)aniline. (Source for physical property data and commercial availability).[2][9][10][11] Link
2-(2-Methoxyethyl)aniline: Proper Disposal & Handling Guide
[1] Part 1: Executive Summary & Immediate Action Do not treat this chemical as standard organic waste. 2-(2-Methoxyethyl)aniline is an aromatic amine with significant toxicity (blood/organ damage) and environmental persi...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Part 1: Executive Summary & Immediate Action
Do not treat this chemical as standard organic waste.
2-(2-Methoxyethyl)aniline is an aromatic amine with significant toxicity (blood/organ damage) and environmental persistence hazards.[1] It poses a dual threat: immediate acute toxicity (H301+H311+H331) and long-term aquatic toxicity (H410).[1]
Critical Prohibition:
NEVER dispose of down the drain.
NEVER mix with oxidizing agents (e.g., nitric acid, perchlorates) or strong acids without controlled protocols, as violent exothermic reactions may occur.[1]
RCRA Status: While not explicitly listed as a P- or U-listed waste under its specific CAS, it must be managed as Characteristic Hazardous Waste due to toxicity and potential ignitability (Flash Point > 90°C, but treated as combustible).[1]
Disposal Method: High-temperature incineration with scrubber systems.[1]
Part 2: Chemical Profile & Risk Logic
To dispose of a chemical safely, you must understand its behavior. This section details the causality behind the protocols.
Combustible. Must be segregated from flammables with low flash points if possible to lower fire load.
Basicity
Weak Base
Reacts with acids to form salts. Do not mix with acid waste streams unless intended for neutralization under cooling.
Toxicity
Acute Toxic (Oral/Dermal)
Double-glove (Nitrile) is mandatory.[1] Permeation through standard latex is rapid.
The "Self-Validating" Safety Logic
A correct disposal workflow is self-validating when the following conditions are met:
Segregation Integrity: The waste container shows no signs of heat generation or pressure buildup (indicating no incompatible mixing).
Visual Clarity: The waste is stored in amber glass or opaque HDPE to prevent photo-degradation, which can form unknown, potentially more toxic byproducts.[1]
Odor Containment: No "fishy" or amine-like odor should be detectable outside the hood; if detected, the primary containment has failed.
Part 3: Decision Logic & Workflow
Disposal Decision Tree
The following logic gate ensures the chemical ends up in the correct stream.
Figure 1: Operational logic flow for segregating and packaging amine waste streams.
Part 4: Step-by-Step Disposal Protocol
Phase 1: Preparation & PPE[1][3][4]
PPE: Nitrile gloves (double-layered recommended, 0.11mm min thickness), safety goggles, and lab coat.[1] Work inside a fume hood.
Container Selection: Use Amber Glass or High-Density Polyethylene (HDPE) .[1] Avoid standard LDPE wash bottles for long-term storage as amines can soften some plastics over time.[1]
Phase 2: Collection & Segregation[1][5]
Pure Chemical Disposal:
Pour the liquid directly into the designated waste container.
Glassware contaminated with 2-(2-Methoxyethyl)aniline must be decontaminated before washing to prevent drain contamination.[1]
The Acid-Rinse Protocol:
Rinse contaminated glassware with a small volume of 5% Hydrochloric Acid (HCl) or Acetic Acid .
Mechanism:[1][2][3] This protonates the amine, converting it into a water-soluble salt (anilinium salt).[1]
Collect this rinseate into the hazardous waste container (Acidic Organic Waste). Do not pour this rinse down the drain.
Perform a secondary rinse with Acetone. Collect this into the organic waste.
Wash glassware with soap and water as normal.
Phase 4: Spill Management (Emergency)
If a spill occurs (>10 mL):
Evacuate the immediate area to let aerosols settle.
Don PPE (Respiratory protection required if outside a hood).[1]
Absorb: Use Vermiculite , Sand , or Commercial Organic Absorbent pads .
Avoid: Cellulose-based absorbents (paper towels) for large spills if strong oxidizers are nearby, though generally safe for amines alone.[1]
Collect: Scoop material into a wide-mouth jar. Label as "Hazardous Waste - Debris contaminated with Aromatic Amines."[1]
Clean: Scrub surface with a mild acid solution (vinegar/water) to neutralize residues, then soap and water.
Part 5: Waste Manifesting & Vendor Hand-off
When filling out your institution's waste tag or manifest for the disposal vendor (e.g., Clean Harbors, Veolia), ensure the following details are explicit:
Constituents: If a mixture, list the % of amine and the primary solvent (e.g., "5% 2-(2-Methoxyethyl)aniline in Methanol").
pH: Note if the waste stream is acidic (due to decontamination rinses).
Final Disposition: The only acceptable final disposal method is Incineration equipped with nitrogen oxide (NOx) scrubbers, as burning amines generates NOx gases.
References
Sigma-Aldrich. (2023).[1] Safety Data Sheet: 2-(2-Methoxyethyl)aniline. MilliporeSigma.[1][5][6][7]
PubChem. (2023).[1][8] Compound Summary for CID 12334306: 2-(Methoxymethyl)aniline.[1] National Center for Biotechnology Information.[1] [Link][1]
U.S. Environmental Protection Agency (EPA). (2023).[1] Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. [Link][1]
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] [Link]